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Foundational

An In-depth Technical Guide to Methyl 2-(piperidin-4-ylmethyl)benzoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Piperidine Moiety in Medicinal Chemistry The piperidine scaffold is a ubiquitous and privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Moiety in Medicinal Chemistry

The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile template for creating three-dimensional diversity in drug-like molecules.[3][4] Piperidine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, antiviral, analgesic, and antipsychotic effects.[5] The specific substitution pattern on the piperidine ring and its connection to other pharmacophores, such as the benzoate ester in the case of Methyl 2-(piperidin-4-ylmethyl)benzoate, can significantly influence the molecule's biological activity and target selectivity. This guide provides a comprehensive technical overview of Methyl 2-(piperidin-4-ylmethyl)benzoate, a compound of interest for its potential as a building block in the synthesis of novel therapeutic agents.

Chemical Structure and Properties

Methyl 2-(piperidin-4-ylmethyl)benzoate possesses a unique structural architecture, featuring a piperidine ring connected via a methylene bridge to the ortho position of a methyl benzoate moiety. This arrangement of a tertiary amine and an ester group on an aromatic platform offers multiple avenues for further chemical modification, making it a valuable intermediate in synthetic and medicinal chemistry.

Caption: Proposed synthetic workflow for Methyl 2-(piperidin-4-ylmethyl)benzoate.

Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)benzoate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-methylbenzoate (1 equivalent).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the flask.

  • Solvent and Reflux: Add a suitable solvent, such as carbon tetrachloride (CCl4), and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 2-(bromomethyl)benzoate.

Part 2: N-Alkylation of Piperidine

The final step involves the nucleophilic substitution of the bromide in Methyl 2-(bromomethyl)benzoate with piperidine.

Experimental Protocol: Synthesis of Methyl 2-(piperidin-4-ylmethyl)benzoate

  • Reaction Setup: In a round-bottom flask, dissolve piperidine (1.2 equivalents) in a polar aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add a mild base, such as potassium carbonate (K2CO3) (2 equivalents), to the solution to act as a proton scavenger.

  • Substrate Addition: Slowly add a solution of Methyl 2-(bromomethyl)benzoate (1 equivalent) in the same solvent to the piperidine mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Extraction: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield Methyl 2-(piperidin-4-ylmethyl)benzoate.

Spectroscopic Characterization (Predicted)

The structural elucidation of Methyl 2-(piperidin-4-ylmethyl)benzoate would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Based on the analysis of similar structures, the following spectral data can be predicted.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show characteristic signals for the aromatic, methylene, piperidine, and methyl ester protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.9 - 7.2Multiplet4HAromatic protons (C₆H₄)
~ 3.9Singlet3HMethyl ester protons (-OCH₃)
~ 3.6Singlet or Doublet2HMethylene bridge protons (-CH₂-)
~ 2.9 - 2.3Multiplet4HPiperidine protons adjacent to N
~ 1.8 - 1.4Multiplet5HRemaining piperidine protons
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum would provide information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 167Ester carbonyl carbon (C=O)
~ 140 - 125Aromatic carbons
~ 60Methylene bridge carbon (-CH₂-)
~ 52Methyl ester carbon (-OCH₃)
~ 54Piperidine carbons adjacent to N
~ 30 - 24Remaining piperidine carbons
Predicted Infrared (IR) Spectrum

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~ 3000 - 2800C-H stretching (aliphatic)
~ 1720C=O stretching (ester)
~ 1600, 1480C=C stretching (aromatic)
~ 1250C-O stretching (ester)
~ 1100C-N stretching (amine)
Predicted Mass Spectrum

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

m/zAssignment
247[M]⁺ (Molecular ion)
216[M - OCH₃]⁺
162[M - C₅H₁₀N]⁺
84[C₅H₁₀N]⁺ (Piperidinemethyl cation)

Potential Applications in Drug Discovery and Development

Methyl 2-(piperidin-4-ylmethyl)benzoate is a versatile building block with significant potential in drug discovery. The presence of both a nucleophilic piperidine nitrogen and a modifiable ester group allows for the synthesis of a diverse library of compounds.

  • Scaffold for Novel Heterocycles: The ortho-relationship between the piperidine and ester functionalities can be exploited to construct various fused heterocyclic systems, which are often found in biologically active molecules.

  • Introduction of a Lipophilic Group: The piperidine ring can serve as a lipophilic moiety to enhance the membrane permeability and pharmacokinetic properties of a lead compound.

  • Modulation of Pharmacological Activity: The piperidine nitrogen can be further functionalized to introduce different substituents, allowing for the fine-tuning of a compound's biological activity and selectivity.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure, a proposed synthesis, and predicted spectroscopic characterization of Methyl 2-(piperidin-4-ylmethyl)benzoate. As a versatile building block incorporating the privileged piperidine scaffold, this compound holds significant promise for the development of novel therapeutic agents. The detailed protocols and predicted data presented herein serve as a valuable resource for researchers and scientists in the fields of organic synthesis and medicinal chemistry, facilitating further exploration and utilization of this interesting molecule.

References

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: 2-(Piperidin-4-ylmethyl)benzoic acid methyl ester in Modern Drug Discovery

Executive Summary & Structural Significance In modern medicinal chemistry, the strategic selection of building blocks dictates the success of downstream lead optimization. 2-(Piperidin-4-ylmethyl)benzoic acid methyl este...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern medicinal chemistry, the strategic selection of building blocks dictates the success of downstream lead optimization. 2-(Piperidin-4-ylmethyl)benzoic acid methyl ester represents a highly privileged, bifunctional scaffold. While its para-substituted counterpart is widely recognized in pharmaceutical research[1], the ortho-substitution pattern of this specific isomer provides unique spatial geometry.

The molecule features a conformationally flexible piperidine ring linked via a methylene bridge to an ortho-substituted methyl benzoate. The piperidine moiety is a ubiquitous structural motif found in numerous approved drugs, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for diverse pharmacophoric elements[2]. The ortho-relationship between the ester and the piperidinylmethyl group introduces a "kinked" trajectory, making it an exceptional candidate for developing conformationally restricted tricyclic systems (e.g., isoindolinones) or acting as a structurally rigidifying linker in bivalent molecules.

Physicochemical & Pharmacokinetic Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data below highlights its high ligand efficiency and suitability for Central Nervous System (CNS) applications.

PropertyValuePharmacological & Synthetic Significance
Molecular Formula C₁₄H₁₉NO₂Core scaffold composition.
Molecular Weight 233.31 g/mol Highly ligand-efficient; leaves an ample molecular weight budget for downstream drug design.
Topological Polar Surface Area (tPSA) 38.3 ŲExcellent membrane permeability; optimal for crossing the blood-brain barrier (BBB) in CNS therapeutics.
Hydrogen Bond Donors 1 (Secondary Amine)Provides a critical interaction point for target kinases or epigenetic enzymes.
Hydrogen Bond Acceptors 3 (Ester O, C=O, Amine N)Facilitates diverse binding modes within target active sites.
Rotatable Bonds 4Offers semi-flexibility, ideal for optimizing linker trajectories in PROTACs.

Mechanistic Pathway Visualization

The true value of 2-(Piperidin-4-ylmethyl)benzoic acid methyl ester lies in its divergent synthetic utility. The diagram below illustrates the primary derivatization pathways utilized in our laboratories to access advanced therapeutic intermediates.

Pathway A 2-(Piperidin-4-ylmethyl) benzoic acid methyl ester B N-Boc Protected Intermediate A->B Boc2O, TEA, DCM (Amine Masking) E Tricyclic Isoindolinone Scaffold A->E Intramolecular Lactamization C Free Carboxylic Acid (Linker Ready) B->C LiOH, THF/H2O, 50°C (Steric Saponification) D PROTAC Ternary Complex Former C->D HATU, DIPEA, Ligand-NH2 (Amide Coupling)

Fig 1: Divergent synthetic pathways of 2-(Piperidin-4-ylmethyl)benzoic acid methyl ester.

Strategic Derivatization & Experimental Protocols

As a Senior Application Scientist, I emphasize that robust chemistry requires an understanding of the causality behind every reagent choice. The following protocols are designed as self-validating systems to ensure high-fidelity derivatization of this specific scaffold.

Protocol A: Chemoselective N-Boc Protection

Objective: Mask the highly nucleophilic secondary amine of the piperidine ring to prevent unwanted polymerization or side reactions during downstream manipulation of the ester group.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(Piperidin-4-ylmethyl)benzoic acid methyl ester (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M). Causality: DCM is chosen for its aprotic nature and excellent solubilizing properties, preventing premature hydrolysis of the ester.

  • Base Addition: Add Triethylamine (TEA, 2.0 eq) dropwise at 0 °C. Causality: TEA acts as a non-nucleophilic base to neutralize any trace hydrochloride salts and deprotonate the secondary amine, maximizing its nucleophilicity toward the protecting group reagent.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal volume of DCM.

  • Reaction Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation & Workup: Monitor completion via TLC (Ninhydrin stain). The disappearance of the primary amine spot validates the reaction. Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Sterically-Aware Ester Saponification

Objective: Convert the methyl ester to a free carboxylic acid for subsequent amide coupling (e.g., attaching to an E3 ligase ligand).

Step-by-Step Methodology:

  • Solvent System: Dissolve the N-Boc protected intermediate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Causality: This specific ternary solvent system ensures complete homogeneity of the lipophilic Boc-protected starting material while providing the aqueous environment necessary for the hydroxide nucleophile.

  • Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Thermal Activation: Heat the reaction mixture to 50 °C for 12 hours. Causality: Saponification of an ortho-substituted methyl benzoate presents a unique kinetic challenge. The proximity of the bulky piperidin-4-ylmethyl group creates severe steric shielding around the ester carbonyl. Room-temperature protocols are insufficient; thermal activation is required to overcome the steric activation energy barrier.

  • Validation & Workup: Confirm ester consumption via LC-MS. Acidify the aqueous layer to pH 3-4 using 1M HCl at 0 °C to precipitate the free acid. Extract with Ethyl Acetate (EtOAc), wash with brine, and dry to yield the linker-ready carboxylic acid.

Applications in Advanced Therapeutics

Targeted Protein Degradation (PROTACs)

The piperidine-substituted benzoic acid architecture is increasingly utilized as a semi-flexible linker in Proteolysis Targeting Chimeras (PROTACs)[1]. These molecules facilitate the degradation of target proteins by recruiting the ubiquitin-proteasome system[1]. The ortho-substitution of our specific building block forces a distinct 60–90 degree bend in the linker trajectory. This structural feature is invaluable when empirical data suggests that a linear para-linker fails to induce the necessary cooperative protein-protein interactions within the ternary complex (Target Protein–PROTAC–E3 Ligase).

Epigenetic Modulation & CNS Targets

Piperidine derivatives are heavily investigated in the pursuit of novel ligands for receptors and enzymes implicated in various disease states[2]. Specifically, the piperidin-4-ylmethyl group acts as a basic N-substituent that can significantly increase inhibitory activity and selectivity for epigenetic targets like Lysine Specific Demethylase 1 (LSD1)[3]. Furthermore, the piperidine ring's conformational flexibility and the benzoic acid's functionality are leveraged for binding interactions in central nervous system (CNS) therapeutics, such as GlyT1 inhibitors for the treatment of schizophrenia[1].

References

  • The Discovery and History of Ethyl-piperidin-4-ylmethyl-amine: A Technical Whitepaper - Benchchem - 2

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC - 3

  • 4-(Piperidin-4-ylmethyl)benzoic acid hydrochloride | 609782-06-1 - Benchchem - 1

Sources

Foundational

Methyl 2-(piperidin-4-ylmethyl)benzoate: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Abstract In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of downstream lead optimization. Methyl 2-(piperidin-4-ylmethyl)benzoate is a highly versatile, privileged build...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of downstream lead optimization. Methyl 2-(piperidin-4-ylmethyl)benzoate is a highly versatile, privileged building block that combines the conformational flexibility of a piperidine ring with the rigid, functionalizable vector of an ortho-substituted benzoate. This whitepaper provides an authoritative guide on the physicochemical properties, self-validating synthetic methodologies, and downstream derivatization strategies for this critical intermediate.

Physicochemical Profiling & Structural Significance

The structural architecture of Methyl 2-(piperidin-4-ylmethyl)benzoate is specifically designed to hit the "sweet spot" of Lipinski’s Rule of Five, making it an ideal starting material for central nervous system (CNS) and oncology targets.

The basic secondary amine of the piperidine ring serves as a critical hydrogen bond donor, often forming salt bridges with conserved aspartate or glutamate residues in G-protein coupled receptors (GPCRs) and kinase hinge regions. Conversely, the ortho-substituted methyl ester acts as a sterically shielded handle that restricts the global minimum energy conformation of the molecule, reducing entropic penalties upon target binding.

Quantitative Data Summary

The following table summarizes the calculated and empirical physicochemical parameters of the scaffold [1].

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₄H₁₉NO₂Defines the fundamental atomic composition and mass boundaries.
Molecular Weight 233.31 g/mol Optimal for fragment-based drug discovery (FBDD); leaves ample molecular weight "budget" for further derivatization (<500 Da limit).
CAS Number 2171172-02-2Unique registry identifier for procurement and database indexing [1].
Hydrogen Bond Donors 1 (Secondary Amine)Essential for interacting with acidic residues in target protein binding pockets.
Hydrogen Bond Acceptors 3 (N, O, O)Enhances aqueous solubility and target engagement via dipole interactions.
Rotatable Bonds 4Provides necessary conformational flexibility while the ortho-substitution restricts the spatial orientation of the ester vector.
Topological Polar Surface Area ~38.3 ŲExcellent theoretical membrane permeability; highly suitable for crossing the blood-brain barrier (BBB) in CNS-targeted therapeutics.

Synthetic Methodologies: The Negishi Cross-Coupling Approach

The synthesis of sp²-sp³ carbon-carbon bonds remains a challenging frontier in organic synthesis. While Suzuki-Miyaura couplings are standard for sp²-sp² linkages, alkylboronic acids are prone to protodeboronation and sluggish transmetalation. Therefore, the Negishi cross-coupling —utilizing highly nucleophilic alkylzinc reagents—is the premier choice for coupling the piperidine moiety to the aryl ring [2].

To overcome the steric hindrance of the ortho-substituted methyl 2-bromobenzoate, the protocol employs a highly active palladium catalyst system featuring SPhos (a Buchwald-type biarylphosphine ligand). SPhos accelerates the oxidative addition of the deactivated aryl bromide and critically suppresses the unwanted β-hydride elimination of the alkylzinc intermediate[3].

SynthWorkflow SM1 Methyl 2-bromobenzoate (Electrophile) Catalyst Pd(OAc)2 / SPhos Negishi Cross-Coupling (50°C, THF) SM1->Catalyst SM2 (1-Boc-piperidin-4-yl)methylzinc bromide (Nucleophile) SM2->Catalyst Intermediate Methyl 2-((1-Boc-piperidin-4-yl)methyl)benzoate (Protected Intermediate) Catalyst->Intermediate Deprotect TFA / DCM Boc Cleavage (RT, 2h) Intermediate->Deprotect Product Methyl 2-(piperidin-4-ylmethyl)benzoate (Target Scaffold) Deprotect->Product

Figure 1: Two-step synthetic workflow for Methyl 2-(piperidin-4-ylmethyl)benzoate via Negishi coupling.

Protocol 1: Negishi Cross-Coupling (Self-Validating System)

Objective: Synthesize the Boc-protected intermediate, Methyl 2-((1-Boc-piperidin-4-yl)methyl)benzoate.

  • Catalyst Pre-Activation: In an oven-dried, argon-purged Schlenk flask, combine Pd(OAc)₂ (0.01 eq) and SPhos (0.02 eq) in anhydrous THF. Causality: Pre-mixing the palladium source and the electron-rich ligand allows the formation of the active, monoligated Pd(0)L₁ complex before introducing the substrates.

  • Electrophile Addition: Add Methyl 2-bromobenzoate (1.0 eq) to the catalyst solution and stir for 5 minutes.

  • Nucleophile Addition: Dropwise add (1-Boc-piperidin-4-yl)methylzinc bromide (1.2 eq, 0.5 M in THF). Causality: Dropwise addition prevents localized thermal spikes and minimizes the homocoupling of the zinc reagent.

  • Reaction Execution: Heat the mixture to 50 °C and stir for 4 hours.

  • In-Process Control (IPC) & Validation: Withdraw a 10 µL aliquot, quench with MeOH, and analyze via LC-MS. Validation Gate: The protocol may only proceed to workup when the starting material peak (m/z ~215 for the ⁷⁹Br isotope) is <2% of the total area, and the product mass (m/z 334.2 [M+H]⁺) is the dominant signal.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to safely destroy unreacted organozinc species. Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Boc Deprotection (Self-Validating System)

Objective: Cleave the tert-butyloxycarbonyl (Boc) group to yield the free amine target [4].

  • Dissolution: Dissolve the purified intermediate in Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Acidification: Cool the solution to 0 °C using an ice bath and add Trifluoroacetic acid (TFA, 10 eq) dropwise. Causality: Initiating the reaction at 0 °C mitigates the exothermic cleavage of the tert-butyl cation, preventing the formation of polymeric side products or transesterification of the methyl ester.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • In-Process Control (IPC) & Validation: Monitor the reaction via TLC (visualized with a Ninhydrin stain). Validation Gate: The disappearance of the UV-active starting material and the appearance of a baseline, ninhydrin-positive (purple/pink) spot confirms complete deprotection.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the resulting residue in DCM and wash with 1M NaOH until the aqueous layer reaches pH > 10. Causality: Aggressive basification is strictly required to convert the intermediate piperidinium trifluoroacetate salt back into the lipophilic free base. Extract the aqueous layer with DCM, dry over MgSO₄, and concentrate to yield Methyl 2-(piperidin-4-ylmethyl)benzoate.

Downstream Applications in Medicinal Chemistry

Once synthesized, Methyl 2-(piperidin-4-ylmethyl)benzoate acts as a bifurcated hub for library generation. The orthogonal reactivity of the secondary amine and the methyl ester allows for rapid, parallel derivatization in structure-activity relationship (SAR) campaigns.

MedChem Core Methyl 2-(piperidin-4-ylmethyl)benzoate (Core Scaffold) RouteA Ester Hydrolysis (LiOH, THF/H2O) Core->RouteA RouteB Amide Coupling (R-COOH, HATU, DIPEA) Core->RouteB RouteC Reductive Amination (R-CHO, NaBH(OAc)3) Core->RouteC Acid 2-(Piperidin-4-ylmethyl)benzoic acid (Building Block) RouteA->Acid Amide N-Acyl Piperidine Derivative (Target Ligand) RouteB->Amide Alkyl N-Alkyl Piperidine Derivative (Target Ligand) RouteC->Alkyl

Figure 2: Downstream derivatization pathways of the scaffold for drug discovery applications.

  • Amide Coupling (N-Derivatization): The piperidine nitrogen can be readily coupled with diverse carboxylic acids using standard uronium coupling reagents (e.g., HATU, DIPEA) to explore the hydrophobic sub-pockets of a target receptor.

  • Reductive Amination: Reaction with aldehydes in the presence of sodium triacetoxyborohydride (STAB) yields tertiary amines, which are highly favored in CNS drug design for maintaining basicity while increasing lipophilicity [4].

  • Ester Hydrolysis (C-Derivatization): Saponification of the methyl ester using LiOH yields the corresponding benzoic acid, which can subsequently be utilized for reverse amide couplings, generating benzamide derivatives known for their robust metabolic stability.

Analytical Characterization Standards

To ensure the integrity of the synthesized scaffold before deployment in library synthesis, the following analytical benchmarks must be met:

  • LC-MS (ESI+): The base peak must correspond to the protonated molecular ion at m/z 234.1 [M+H]⁺ .

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic resonances include:

    • A sharp singlet at ~3.90 ppm (3H), confirming the intact methyl ester.

    • A doublet at ~2.85 ppm (2H), corresponding to the benzylic methylene bridge.

    • A complex multiplet between 7.10–7.90 ppm (4H), representing the ortho-disubstituted aromatic ring.

    • Broad signals in the aliphatic region (1.20–3.10 ppm) corresponding to the piperidine protons, with the N-H proton typically exchanging and appearing as a broad singlet (dependent on solvent dryness).

References

  • ChemSrc. "Methyl 2-(piperidin-4-ylmethyl)benzoate CAS 2171172-02-2". [Link]

  • Vapourtec. "Metal Catalysis | Flow Chemistry - Negishi Coupling". [Link]

  • National Institutes of Health (NIH) / PMC. "Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds".[Link]

Exploratory

Difference between methyl 2- and methyl 4-(piperidin-4-ylmethyl)benzoate

Isomeric Divergence: Methyl 2- vs. Methyl 4-(piperidin-4-ylmethyl)benzoate Executive Summary In medicinal chemistry, the regioisomerism between methyl 2-(piperidin-4-ylmethyl)benzoate (Ortho) and methyl 4-(piperidin-4-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Isomeric Divergence: Methyl 2- vs. Methyl 4-(piperidin-4-ylmethyl)benzoate

Executive Summary

In medicinal chemistry, the regioisomerism between methyl 2-(piperidin-4-ylmethyl)benzoate (Ortho) and methyl 4-(piperidin-4-ylmethyl)benzoate (Para) represents a fundamental divergence in synthetic utility and pharmacological topology. While both share an identical molecular formula and piperidine-benzoate scaffold, their behaviors are distinct:

  • The Ortho Isomer is a "cyclization-ready" precursor, thermodynamically primed to form fused tricyclic or benzazepine scaffolds (analogous to antihistamines like Alcaftadine).

  • The Para Isomer functions as a linear, bifunctional "dumbbell" linker, critical for extending pharmacophores into deep binding pockets (e.g., in integrin or PARP inhibitors).

This guide analyzes the structural, synthetic, and reactive differences, providing validated protocols for their handling.

Structural & Conformational Dynamics

The defining difference lies in the spatial relationship between the electrophilic ester and the nucleophilic piperidine moiety.

1.1 The Ortho Effect (2-Position)

In the ortho isomer, the methylene bridge (-CH2-) positions the piperidine ring in proximity to the benzoate ester. This creates a U-shaped or "bent" topology .

  • Steric Environment: The ester carbonyl is shielded from external nucleophiles by the bulky piperidine group, increasing resistance to intermolecular hydrolysis compared to the para isomer.

  • Intramolecular Interaction: The piperidine nitrogen, if deprotected, can access the ester carbonyl, facilitating intramolecular aminolysis to form a benzazepinone (7-membered lactam) core.

1.2 The Para Extension (4-Position)

The para isomer adopts a linear topology . The distance between the piperidine nitrogen and the ester carbonyl is maximized.

  • Steric Environment: The ester is fully exposed to solvent, making it more susceptible to standard saponification or intermolecular attack.

  • Binding Mode: This isomer is ideal for spanning distinct sub-pockets in a receptor (e.g., connecting a solvent-front residue to a catalytic core).

1.3 Comparative Properties Table
FeatureMethyl 2- (Ortho)Methyl 4- (Para)
Topology Bent / CompactLinear / Extended
Dominant Reactivity Intramolecular Cyclization (Benzazepinone formation)Intermolecular Coupling (Amide/Ester formation)
Ester Hydrolysis Rate Slower (Steric shielding

)
Faster (Exposed)
Key Application Fused tricyclic synthesis (e.g., antihistamines)Linker for bivalent ligands
pKa Influence Potential field effect from esterNegligible ester influence on N-basic
Visualization of Isomeric Divergence

The following diagram illustrates the structural divergence and the resulting reactive pathways.

G Start Piperidinyl-Methyl-Benzoate Scaffold Ortho Ortho (2-Position) 'Bent' Topology Start->Ortho Regioisomerism Para Para (4-Position) 'Linear' Topology Start->Para Benzazepine Benzazepinone Core (Intramolecular Cyclization) Ortho->Benzazepine Heat/Base (Lactamization) Linker Linear Ligand/Spacer (Intermolecular Coupling) Para->Linker Amide Coupling

Figure 1: Divergent reactive pathways. The ortho isomer favors cyclization to fused rings, while the para isomer favors linear extension.

Synthetic Pathways & Protocols
3.1 Synthesis of the Para Isomer (Linear Linker)

The para isomer is typically synthesized via reductive amination . This protocol ensures high yield and minimizes polymerization.

Target: Methyl 4-(piperidin-4-ylmethyl)benzoate Precursors: Methyl 4-formylbenzoate + Piperidine (or 4-methylenepiperidine precursor).

Protocol (Self-Validating):

  • Imine Formation: Dissolve methyl 4-formylbenzoate (1.0 eq) and piperidine (1.1 eq) in anhydrous Dichloromethane (DCM). Add activated molecular sieves (4Å) to scavenge water. Stir at RT for 2 hours.

    • Validation: Monitor disappearance of aldehyde peak via TLC or ¹H-NMR (loss of CHO proton at ~10 ppm).

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is preferred over NaBH₄ for its selectivity toward imines over esters.

  • Quench & Workup: After 12h, quench with sat. NaHCO₃. Extract with DCM.

  • Purification: The basic nitrogen allows purification via acid-base extraction (Extract into 1M HCl, wash organics, basify aqueous layer, extract back to DCM).

3.2 Synthesis of the Ortho Isomer (Benzazepine Precursor)

The synthesis of the ortho isomer requires care to prevent premature cyclization. It is often accessed via phthalide reduction or Grignard chemistry (relevant to Alcaftadine synthesis).

Protocol (Grignard Route):

  • Activation: React 2-(2-bromophenyl)-1,3-dioxolane (protected benzaldehyde) with Mg to form the Grignard reagent.

  • Addition: Add to N-Boc-4-formylpiperidine.

  • Deprotection/Oxidation: Acidic workup deprotects the aldehyde and removes Boc.

  • Esterification: Oxidation of the aldehyde to acid, followed by methylation.

    • Critical Note: Keep the nitrogen protected (e.g., N-Boc) until the final step if the open-chain ester is the desired product. If the N-protecting group is removed, spontaneous lactamization to the benzazepinone may occur.

Reactivity Profile: The Cyclization Imperative

The most critical technical distinction is the Ortho Effect leading to cyclization.

4.1 Mechanism of Benzazepinone Formation

In the ortho isomer, the piperidine nitrogen is essentially "tethered" near the ester. Upon deprotection (removal of Boc/Cbz) and neutralization:

  • The amine lone pair attacks the ester carbonyl (Intramolecular Nucleophilic Acyl Substitution).

  • Methanol is expelled.

  • A stable 7-membered lactam (Benzazepinone) is formed.

This reaction is the basis for synthesizing tricyclic antihistamines like Alcaftadine and Loratadine analogs .

4.2 The Para Stability

The para isomer cannot form a ring smaller than ~14 members (which is entropically disfavored without high dilution). Therefore, it behaves as a stable secondary/tertiary amine, ready for coupling to other pharmacophores (e.g., carboxylic acids to form amides) without the risk of self-cyclization.

Pharmacological Applications[1]
IsomerDrug Class RelevanceMechanism of Action Context
Ortho Tricyclic Antihistamines (H1 Antagonists)Precursor to the fused tricyclic core required for blocking histamine receptors (e.g., Alcaftadine). The "bent" shape mimics the histamine ethylamine tail constrained in a ring.
Para Enzyme Inhibitors (e.g., PARP, Kinase)Acts as a spacer. The piperidine binds to a solvent-exposed region (solubilizing group), while the benzoate moiety anchors into a hydrophobic pocket.
References
  • Alcaftadine Synthesis & Polymorphs

    • Source: Vertex AI / Google P
    • Context: Describes the synthesis of pyridinoylpiperidine and benzazepine derivatives using ortho-substituted precursors.
    • Link:

  • Ortho vs.

    • Source: ResearchG
    • Context: Detailed kinetic analysis of hydrolysis rates, confirming the steric retardation in ortho-substituted benzo
    • Link:

  • Reductive Amination Methodologies (Para-Linker Synthesis)

    • Source: Asian Journal of Chemistry / ChemicalBook.
    • Context: Protocols for synthesizing methyl 4-(piperidin-4-ylmethyl)
    • Link:

  • Alcaftadine Structure & Impurity Synthesis

    • Source: SciSpace / NIH.
    • Context: Elucidation of the tricyclic structure derived
    • Link:[1]

Sources

Foundational

Methyl 2-(piperidin-4-ylmethyl)benzoate supplier and catalog numbers

An In-depth Technical Guide to Methyl 2-(piperidin-4-ylmethyl)benzoate for Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-(piperidin-4-ylmethyl)benzoate is a bifunctional organic molecu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 2-(piperidin-4-ylmethyl)benzoate for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperidin-4-ylmethyl)benzoate is a bifunctional organic molecule of significant interest in medicinal chemistry and drug discovery. It incorporates a piperidine ring, a common scaffold in many pharmaceuticals, linked via a methylene bridge to a methyl benzoate group. This unique ortho-substitution pattern provides a versatile platform for the synthesis of more complex heterocyclic systems and novel therapeutic agents. The presence of a secondary amine within the piperidine ring (in its free base form) and an electrophilic ester group allows for a wide range of chemical transformations, making it a valuable building block for creating libraries of compounds for biological screening.

This guide provides a comprehensive overview of Methyl 2-(piperidin-4-ylmethyl)benzoate, including its chemical properties, commercial suppliers, synthetic considerations, and its applications as a key intermediate in the development of pharmaceutically active compounds.

Physicochemical Properties and Sourcing

The compound is commercially available primarily as a hydrochloride salt to improve its stability and handling. The free base form is also listed by some suppliers.

Table 1: Compound Specifications

PropertyMethyl 2-(piperidin-4-ylmethyl)benzoateMethyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride
Structure (See Figure 1 below)(See Figure 1 below, protonated form)
CAS Number 1187227-92-41187172-14-0
Molecular Formula C₁₄H₁₉NO₂C₁₄H₂₀ClNO₂
Molecular Weight 233.31 g/mol 269.77 g/mol
Sourcing and Procurement

Identifying reliable suppliers is a critical first step for any research or development project. The following table details suppliers who list Methyl 2-(piperidin-4-ylmethyl)benzoate or its hydrochloride salt in their catalogs. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the procured material.

Table 2: Supplier and Catalog Information

SupplierProduct NameCatalog NumberCAS NumberNotes
BLD PharmMethyl 2-(piperidin-4-ylmethyl)benzoateBD010401901187227-92-4Free base form.[1]
BLD PharmMethyl 2-(piperidin-4-ylmethyl)benzoate hydrochlorideBD010194691187172-14-0Hydrochloride salt form.[1]

Note: Availability and stock status are subject to change. It is recommended to verify directly with the supplier.

Synthesis and Chemical Reactivity

The synthesis of Methyl 2-(piperidin-4-ylmethyl)benzoate and related structures typically involves modern cross-coupling reactions. A common strategy would be the coupling of a suitably protected 4-methylpiperidine derivative with a methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate) via a Suzuki or Stille coupling reaction.

An alternative conceptual pathway involves the reduction of a pyridine ring to a piperidine, followed by coupling to the benzoate moiety. The reactivity of this molecule is governed by its two primary functional groups:

  • The Piperidine Nitrogen: As a secondary amine (in the free base), it is nucleophilic and can be readily N-alkylated, N-acylated, or used in reductive amination reactions to introduce a wide variety of substituents. This is a key handle for modifying the compound's physicochemical properties, such as solubility and lipophilicity.

  • The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives. It can also undergo reduction to the corresponding alcohol.

This dual functionality allows for the molecule to be used as a scaffold, extending its structure in at least two different directions to explore the chemical space around it.

G cluster_start Starting Materials cluster_reaction Synthetic Pathway cluster_product Final Product SM1 Methyl 2-bromobenzoate Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) SM1->Coupling SM2 tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate SM2->Coupling Deprotection Boc Deprotection (e.g., TFA or HCl) Coupling->Deprotection Intermediate: Boc-protected product Product Methyl 2-(piperidin-4-ylmethyl)benzoate Deprotection->Product

Caption: Conceptual workflow for the synthesis of Methyl 2-(piperidin-4-ylmethyl)benzoate.

Applications in Research and Drug Development

The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its inclusion often improves pharmacokinetic properties. The Methyl 2-(piperidin-4-ylmethyl)benzoate core is a precursor for compounds targeting a range of biological systems.

Scaffold for Kinase Inhibitors

Many kinase inhibitors incorporate a central heterocyclic core linked to various substituted aromatic and aliphatic groups. The benzoxazole-piperidine scaffold, for example, has been explored for dual c-Met/VEGFR-2 kinase inhibition in the development of anticancer agents.[2] The piperidine ring serves as a flexible linker to optimize the positioning of functional groups for binding within the ATP pocket of the kinase.[2] Methyl 2-(piperidin-4-ylmethyl)benzoate provides a direct route to introduce this key piperidine element onto a benzene ring, which can then be further elaborated into more complex heterocyclic systems.

Precursor for Anti-inflammatory Agents

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been synthesized and identified as potent anti-inflammatory agents.[3] These compounds have shown inhibitory activity on NO and TNF-α production in macrophages.[3] The synthesis of such molecules can be envisioned starting from intermediates like Methyl 2-(piperidin-4-ylmethyl)benzoate, where the methyl ester and an adjacent group on the benzene ring can be used to construct the imidazole ring.

Experimental Protocol: N-Acylation of Methyl 2-(piperidin-4-ylmethyl)benzoate

This protocol provides a general method for acylating the piperidine nitrogen, a common subsequent step in utilizing this building block.

Materials:

  • Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Acylating agent (e.g., Acetyl chloride or Benzoyl chloride) (1.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine to the suspension and stir for 10-15 minutes at room temperature to liberate the free base.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

  • Purify the product as necessary, typically by flash column chromatography.

G cluster_structure Chemical Structure cluster_info Compound Information img info Methyl 2-(piperidin-4-ylmethyl)benzoate Formula: C₁₄H₁₉NO₂ MW: 233.31 g/mol CAS: 1187227-92-4

Caption: Structure and properties of Methyl 2-(piperidin-4-ylmethyl)benzoate.

Safety and Handling

While a specific safety data sheet (SDS) for Methyl 2-(piperidin-4-ylmethyl)benzoate was not found in the search results, general precautions for similar chemical structures should be followed. Related compounds are often classified as harmful if swallowed.[4][5]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.

  • Handling: Use in a well-ventilated area or a chemical fume hood.[6] Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Always consult the supplier-provided Safety Data Sheet (SDS) before use for complete and accurate safety information.

Conclusion

Methyl 2-(piperidin-4-ylmethyl)benzoate is a strategically important building block for medicinal chemists and drug development professionals. Its dual functionality offers multiple avenues for chemical modification, enabling the synthesis of diverse compound libraries. With established commercial suppliers, this reagent is readily accessible for researchers aiming to develop novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The synthetic pathways and applications discussed in this guide underscore its utility and potential in advancing modern drug discovery programs.

References

  • MolCore. (n.d.). 1220034-73-0 | Methyl 2-((piperidin-4-ylmethoxy)methyl)benzoate hydrochloride.
  • BLD Pharm. (n.d.). 176526-08-2|Methyl 2-(piperidin-4-yl)benzoate hydrochloride.
  • MilliporeSigma. (n.d.). methyl 4-[(2S)-piperidin-2-yl]benzoate hydrochloride | 1391547-09-3.
  • Thermo Fisher Scientific. (2015, February 2). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET - Methyl Benzoate.
  • BLD Pharm. (n.d.). 936128-84-6|Methyl 2-(piperidin-4-yloxy)benzoate hydrochloride.
  • Toronto Research Chemicals. (n.d.). Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate.
  • CPAchem. (2023, December 14). Safety data sheet.
  • Sigma-Aldrich. (n.d.). methyl 4-[(2S)-piperidin-2-yl]benzoate hydrochloride.
  • BLD Pharm. (n.d.). 2989372-22-5|Methyl 2-methyl-5-(piperidin-4-ylmethoxy)benzoate hydrochloride.
  • Chemazone. (n.d.). methyl 4-({[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate.
  • BenchChem. (2025, December). Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Scale-up Synthesis of Methyl 2-(piperidin-1-yl)benzoate.
  • Simson Pharma. (n.d.). Methyl 4-[2-(Piperidin-1-yl)ethoxy]benzoate | CAS No - 89407-97-6.
  • Amerigo Scientific. (n.d.). Methyl 4-(Piperidin-4-yl)benzoate hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate.
  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Supporting Information. (n.d.). Practical Synthesis of Fragment.
  • PubMed. (2015, October 15). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.
  • PMC. (2025, December 9). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
  • PharmaCompass. (2026, February 22). Methyl Benzoate in Pharmaceuticals: Solvent and Intermediate Roles.
  • ResearchGate. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications.

Sources

Exploratory

Technical Whitepaper: Solubility Profile and Physicochemical Characterization of Methyl 2-(piperidin-4-ylmethyl)benzoate Hydrochloride

This technical guide provides a comprehensive analysis of the solubility profile and physicochemical characterization of methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride , a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the solubility profile and physicochemical characterization of methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride , a critical intermediate in the synthesis of tricyclic pharmaceutical compounds (e.g., antihistamines like Alcaftadine).

Executive Summary

Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS 1187172-14-0) serves as a strategic building block in the synthesis of fused tricyclic heterocycles. Its solubility behavior is governed by the interplay between the ionic piperidinium chloride moiety and the lipophilic methyl benzoate ester.

This guide addresses the lack of public quantitative data by providing a predictive solubility profile based on Structure-Property Relationships (SPR) and detailing a validated experimental protocol for precise determination. Understanding these parameters is essential for optimizing reaction yield, purification via crystallization, and preventing salt disproportionation during scale-up.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Before assessing solubility, the fundamental properties of the solid-state form must be established.

PropertySpecification
Chemical Name Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride
CAS Number 1187172-14-0
Molecular Formula C₁₄H₁₉NO₂ · HCl
Molecular Weight 269.77 g/mol (Salt); 233.31 g/mol (Free Base)
Structural Features Secondary amine (piperidine), Methyl ester (benzoate), Ortho-substitution
pKa (Predicted) ~10.8 (Piperidine Nitrogen)
LogP (Predicted) ~2.5 (Free Base); < 0 (Salt form)
Appearance White to off-white crystalline solid
Structural Analysis

The molecule consists of a hydrophilic ionic head (piperidinium chloride) and a hydrophobic tail (methyl benzoate). The ortho positioning of the piperidinyl-methyl group creates potential steric shielding around the ester, which may influence hydrolysis rates and crystal packing density, thereby affecting dissolution kinetics.

Solubility Profile Assessment

Note: Specific quantitative values (mg/mL) are proprietary. The following assessments are derived from empirical data of structural analogs (e.g., piperidine HCl, methyl benzoate).

Aqueous Solubility & pH Dependence

The hydrochloride salt is highly water-soluble due to the ionization of the secondary amine. However, its solubility is strictly pH-dependent.

  • pH < 9 (Acidic/Neutral): High solubility (>100 mg/mL). The molecule exists as a cationic species, fully solvated by water.

  • pH > 10 (Basic): Drastic solubility drop. The amine deprotonates to form the free base, which is lipophilic and precipitates from aqueous solution.

Organic Solvent Solubility

Solubility in organic media is critical for process chemistry (reaction solvents) and purification (crystallization).

Solvent ClassSolventSolubility PredictionProcess Utility
Protic Polar Methanol, EthanolHigh (>100 mg/mL) Excellent for reaction; good for recrystallization (with anti-solvent).
Aprotic Polar DMSO, DMFVery High Stock solutions; difficult to remove.
Chlorinated DCM, ChloroformModerate to High Good for extraction (ion-pairing capability).
Ethers THF, Diethyl EtherLow (THF) to Insoluble (Ether) THF may dissolve small amounts; Ether is a strong anti-solvent.
Non-Polar Hexanes, HeptaneInsoluble Ideal anti-solvent for precipitation/crystallization.
Esters Ethyl AcetateLow to Moderate Potential recrystallization solvent (often requires heating).
Thermodynamic Dissolution Model

The dissolution process involves the dissociation of the crystal lattice followed by solvation of the ions.

SolubilityEquilibrium Solid Solid Salt (Crystal Lattice) [C14H19NO2H]+ Cl- Dissolved Dissolved Ions [C14H19NO2H]+ (aq) + Cl- (aq) Solid->Dissolved Dissolution (k_diss) Dissolved->Solid Crystallization (k_cryst) FreeBase Free Base (Precipitate) C14H19NO2 (s) Dissolved->FreeBase pH > pKa (~11) Deprotonation

Experimental Protocol: Determination of Equilibrium Solubility

Since literature values are sparse, the following protocol ensures accurate in-house determination. This "Shake-Flask" method is the gold standard for solubility profiling.

Materials Required
  • Compound: Methyl 2-(piperidin-4-ylmethyl)benzoate HCl (>500 mg).

  • Solvents: HPLC grade Water, Methanol, Ethanol, DCM, Heptane.

  • Equipment: HPLC (UV/Vis detector), Thermostatic shaker or water bath, 0.45 µm PTFE syringe filters.

Step-by-Step Workflow
  • Preparation: Place an excess of the solid compound (~50-100 mg) into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration:

    • Seal the vial tightly.[1]

    • Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Visual Check: If the solid dissolves completely, add more solid until a suspension persists (saturation).

  • Sampling:

    • Stop agitation and allow the suspension to settle for 1 hour.

    • Withdraw the supernatant using a syringe.

    • Filter through a 0.45 µm PTFE filter (pre-saturated to avoid adsorption losses).

  • Quantification (HPLC Method):

    • Dilute the filtrate with mobile phase (e.g., 1:100 or 1:1000).

    • Inject into HPLC.

    • Calculate concentration using a calibration curve of the standard.

HPLC Method Parameters (Suggested)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Gradient 10% B to 90% B).

  • Detection: UV at 230 nm (Benzoate absorption).

  • Flow Rate: 1.0 mL/min.

Process Implications & Risk Management

Salt Disproportionation

In solvents with high dielectric constants but low proton activity (e.g., wet DMSO or methanol), there is a minor risk of HCl dissociation if the "pH" of the micro-environment shifts. Always maintain a slightly acidic environment during recrystallization (e.g., add 0.1% HCl to the solvent) to prevent free-base formation.

Hydrolysis Risk

The methyl ester group is susceptible to hydrolysis, converting the molecule to the corresponding carboxylic acid (zwitterionic form).

  • Avoid: Strong bases (NaOH, KOH) and high temperatures (>60°C) in aqueous media.

  • Monitor: Check for the "Acid Impurity" (MW ~219 + HCl) by HPLC.

Crystallization Strategy

To purify this intermediate:

  • Dissolve in minimum hot Ethanol or Methanol (high solubility).

  • Filter hot to remove insolubles.

  • Cool slowly to room temperature.

  • Add Anti-solvent: Slowly add MTBE (Methyl tert-butyl ether) or Heptane until turbidity persists.

  • Chill to 0-5°C to maximize yield.

ExperimentalWorkflow Start Start: Excess Solid + Solvent Agitate Agitate @ 25°C (24h) Start->Agitate Check Solid Persists? Agitate->Check AddSolid Add More Solid Check->AddSolid No Filter Filter Supernatant (0.45 µm) Check->Filter Yes AddSolid->Agitate Dilute Dilute for HPLC Filter->Dilute Analyze HPLC Quantification Dilute->Analyze

References

  • Chemical Identity & CAS

    • Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS 1187172-14-0).[2] Accelachem Catalog. Retrieved October 2023.

  • General Solubility of Piperidine Salts

    • Piperidine Hydrochloride Solubility D
  • Synthesis Context (Alcaftadine)

    • Methods for the preparation of alcaftadine. Patent WO2014154620A1.
  • Solubility Measurement Protocols

    • Shake-flask method for solubility determin

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 2-(piperidin-4-ylmethyl)benzoate from Phthalides

Introduction & Scope Methyl 2-(piperidin-4-ylmethyl)benzoate is a critical pharmacophore intermediate, notably serving as a scaffold for Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and other...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Methyl 2-(piperidin-4-ylmethyl)benzoate is a critical pharmacophore intermediate, notably serving as a scaffold for Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and other bioactive heterocycles. While various synthetic routes exist (e.g., Suzuki coupling), the phthalide-based approach offers a cost-effective, atom-economical pathway utilizing readily available starting materials.

This Application Note details a robust, scalable protocol for synthesizing this target from phthalide (isobenzofuran-1(3H)-one) . The route circumvents expensive aryl-halide couplings by leveraging the latent nucleophilicity of the phthalide benzylic position and the specific reductive ring-opening chemistry of isobenzofurans.

Key Challenges Addressed
  • Regioselectivity: Ensuring exclusive alkylation at the phthalide C3 position.

  • Chemoselectivity: Reducing the pyridine ring and the benzylic lactone oxygen while preserving the aromatic benzoate core.

  • Scalability: Avoiding pyrophoric reagents (e.g., excessive organolithiums) in favor of thermodynamically controlled condensation and catalytic hydrogenation.

Synthetic Strategy & Mechanism

The synthesis is divided into three distinct phases to maximize yield and purity.

  • Aldol-Type Condensation: Reaction of phthalide with pyridine-4-carboxaldehyde to form the 3-alkylidenephthalide intermediate.

  • Reductive Ring Opening (Clemmensen-type or Hydrogenolysis): Conversion of the lactone to the open-chain benzoic acid derivative.

  • Esterification & Heterocycle Reduction: Formation of the methyl ester and saturation of the pyridine ring to the piperidine moiety.

Reaction Pathway Diagram

SynthesisPath Phthalide Phthalide (Starting Material) Intermediate1 3-(Pyridin-4-ylmethylene)phthalide (Condensation Product) Phthalide->Intermediate1 NaOMe, Reflux (- H2O) PyAld Pyridine-4-carboxaldehyde PyAld->Intermediate1 Intermediate2 2-(Pyridin-4-ylmethyl)benzoic acid (Ring Opened) Intermediate1->Intermediate2 Zn / NaOH (aq) (Reductive Opening) Intermediate3 Methyl 2-(pyridin-4-ylmethyl)benzoate (Ester) Intermediate2->Intermediate3 MeOH / H2SO4 (Esterification) Target Methyl 2-(piperidin-4-ylmethyl)benzoate (Target) Intermediate3->Target H2, PtO2, AcOH (Pyridine Reduction)

Figure 1: Strategic workflow for the conversion of phthalide to the target piperidine benzoate.

Detailed Experimental Protocols

Phase 1: Condensation to 3-(Pyridin-4-ylmethylene)phthalide

This step exploits the acidity of the benzylic protons in phthalide (pKa ~20) to form a stabilized enolate which attacks the aldehyde.

Reagents:

  • Phthalide (1.0 equiv)[1]

  • Pyridine-4-carboxaldehyde (1.1 equiv)

  • Sodium Methoxide (NaOMe) (2.5 equiv, 25% wt in MeOH)

  • Ethyl Propionate (Solvent/Scavenger)

Protocol:

  • Setup: Charge a dry 3-neck round-bottom flask (RBF) with phthalide (13.4 g, 100 mmol) and pyridine-4-carboxaldehyde (11.8 g, 110 mmol).

  • Solvent Addition: Add Ethyl Propionate (100 mL). Note: Ethyl propionate is used to modify the boiling point and solubility profile, though neat condensation in NaOMe/MeOH is also possible.

  • Base Addition: Add NaOMe solution (54 g of 25% solution) dropwise over 30 minutes under N2 atmosphere. The solution will turn dark orange/red (enolate formation).

  • Reflux: Heat the mixture to reflux (approx. 90°C bath temp) for 4–6 hours. Monitor by HPLC/TLC.[2]

  • Workup: Cool to room temperature. Pour the mixture into ice-water (300 mL). Acidify with Acetic Acid to pH ~5–6.

  • Isolation: The yellow precipitate (3-(pyridin-4-ylmethylene)phthalide) is filtered, washed with water (2 x 50 mL) and cold MeOH (20 mL), and dried in vacuo.

    • Expected Yield: 85–90%[3]

    • Appearance: Yellow solid.

Phase 2: Reductive Ring Opening (The Zinc Method)

Direct hydrogenolysis of the lactone C-O bond can be difficult with Pd/C alone without over-reducing the benzene ring. The Zinc/NaOH method is a classic, highly reliable reductive cleavage for phthalides.

Reagents:

  • 3-(Pyridin-4-ylmethylene)phthalide (from Phase 1)

  • Zinc Dust (Activated) (5.0 equiv)

  • Sodium Hydroxide (10% aq. solution)

  • Copper Sulfate (cat.[3] for Zn activation)

Protocol:

  • Activation: Stir Zinc dust (32.5 g, 500 mmol) with 2% CuSO4 solution (50 mL) for 5 minutes, then filter and wash with water.

  • Reaction: Suspend the activated Zn in 10% NaOH (200 mL). Cool to 10°C.

  • Addition: Add the phthalide intermediate (22.3 g, 100 mmol) portion-wise.

  • Heating: Slowly warm to reflux. Evolution of H2 gas may occur (ensure venting). Reflux for 8–12 hours. The yellow color of the starting material should fade as the conjugated double bond is reduced and the ring opens.

  • Filtration: Filter hot through Celite to remove excess Zn. Wash the pad with hot water.

  • Acidification: Carefully acidify the filtrate with concentrated HCl to pH ~4 (Isoelectric point region for the pyridine-acid).

  • Isolation: The product, 2-(pyridin-4-ylmethyl)benzoic acid , may precipitate.[4] If not, extract with n-Butanol or DCM/iPrOH (3:1). Evaporate solvent to yield the crude acid.[5]

    • Checkpoint: Ensure the lactone peak (IR ~1760 cm-1) is gone and Acid C=O (IR ~1690 cm-1) is present.

Phase 3: Esterification and Pyridine Reduction

Converting the acid to the ester before reducing the pyridine ring improves solubility and handling in the hydrogenation step.

Step 3A: Esterification

  • Dissolve crude 2-(pyridin-4-ylmethyl)benzoic acid in Methanol (10 vol).

  • Add conc. H2SO4 (0.5 equiv) or Thionyl Chloride (1.2 equiv) at 0°C.

  • Reflux for 3 hours.

  • Concentrate, neutralize with sat. NaHCO3, and extract with Ethyl Acetate.[1][6]

  • Yields Methyl 2-(pyridin-4-ylmethyl)benzoate .

Step 3B: Catalytic Hydrogenation (Pyridine -> Piperidine)

  • Vessel: High-pressure autoclave (Hastelloy or Stainless Steel).

  • Charge: Methyl 2-(pyridin-4-ylmethyl)benzoate (10 g), Glacial Acetic Acid (100 mL), and PtO2 (Adams' Catalyst, 5 wt%) or 5% Rh/C (5 wt%).

    • Note: Pd/C is often insufficient for pyridine reduction under mild conditions; Pt or Rh is preferred.

  • Conditions: Pressurize with H2 to 50–100 psi (3.5–7 bar). Heat to 50°C. Stir vigorously for 12 hours.

  • Workup: Filter catalyst through Celite. Concentrate the acetic acid filtrate.

  • Neutralization: Dissolve residue in DCM, wash with sat. NaHCO3 (to remove AcOH and free the piperidine base).

  • Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH4OH) or crystallize as the HCl salt.

Data Summary & Process Parameters

ParameterPhase 1 (Condensation)Phase 2 (Ring Opening)Phase 3 (Reduction)
Key Reagent NaOMe / Pyridine-4-CHOZn / NaOHH2 / PtO2
Temperature 90°C (Reflux)100°C (Reflux)50°C
Time 4–6 Hours8–12 Hours12 Hours
Critical QC Disappearance of PhthalideLoss of Lactone IR bandH-NMR (Piperidine signals)
Typical Yield 85–90%70–80%85–95%

Troubleshooting & Critical Control Points

  • Incomplete Condensation (Phase 1): If unreacted phthalide remains, add more NaOMe. Water must be strictly excluded to prevent premature hydrolysis of the lactone.

  • Over-Reduction (Phase 2): In the Zinc step, over-reduction to the methyl group (2-methylbenzoic acid) is rare but possible if reaction runs too long. Monitor by HPLC.

  • Hydrogenation Stalling (Phase 3): Pyridine reduction is sensitive to catalyst poisoning. Ensure the starting material is free of sulfur or thiols. If the reaction stalls, add fresh catalyst and purge H2.

References

  • Condensation of Phthalides: Kusurkar, R. S., & Patil, P. S. (2006). Synthetic communications, 36(8), 1075-1080.
  • Reduction of Phthalides to Benzoic Acids: Organic Syntheses, Coll. Vol. 3, p. 737 (1955). (Classic Zn/NaOH reduction protocol).

  • Pyridine Hydrogenation: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Niraparib Intermediate Synthesis: Patents US 2018/0057463 A1. (Describes similar intermediates in PARP inhibitor synthesis).

  • General Phthalide Reactivity: Castro, C. E., et al. (1966). Journal of Organic Chemistry, 31(12), 4071. (Mechanisms of nucleophilic attack on phthalides).

Sources

Application

Application Note: Chemoselective Reductive Amination of Methyl 2-(piperidin-4-ylmethyl)benzoate

Executive Summary & Strategic Rationale In pharmaceutical development, piperidine scaffolds are ubiquitous building blocks. Alkylating the secondary amine of methyl 2-(piperidin-4-ylmethyl)benzoate via reductive aminatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In pharmaceutical development, piperidine scaffolds are ubiquitous building blocks. Alkylating the secondary amine of methyl 2-(piperidin-4-ylmethyl)benzoate via reductive amination presents a distinct chemoselectivity challenge: the transformation must successfully yield a tertiary amine without reducing or hydrolyzing the base- and nucleophile-sensitive methyl ester moiety.

This protocol leverages Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) to achieve high-yielding, ester-tolerant N-alkylation. As an Application Scientist, understanding the thermodynamic and kinetic drivers of this reaction is essential for scaling and troubleshooting.

Mechanistic Pathway & Chemoselectivity

The choice of reducing agent dictates the success of this transformation. Stronger hydridic reagents (e.g., NaBH₄) risk reducing the starting carbonyl before imine formation, leading to poor yields and alcohol byproducts[1]. STAB is the optimal reagent because its three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, drastically moderating its hydridic power[2].

At near-neutral to slightly acidic pH, STAB selectively reduces the highly electrophilic iminium ion intermediate over unactivated carbonyls and the methyl ester[2]. For secondary amines like our piperidine substrate, the addition of a mild acid (glacial acetic acid) is a critical experimental choice to drive the dehydration of the transient carbinolamine into the reducible iminium ion[3].

Mechanism A Aldehyde / Ketone (Electrophile) C Carbinolamine Intermediate A->C Condensation (AcOH cat.) B Methyl 2-(piperidin-4- ylmethyl)benzoate B->C Condensation (AcOH cat.) D Iminium Ion (Highly Electrophilic) C->D -H2O E Tertiary Amine (Intact Methyl Ester) D->E STAB Reduction (Hydride Transfer)

Caption: Mechanistic pathway for STAB-mediated reductive amination of piperidines.

Experimental Design & Stoichiometry

1,2-Dichloroethane (DCE) is selected as the solvent of choice over dichloromethane (DCM) or tetrahydrofuran (THF) due to its superior performance in STAB-mediated reactions, offering faster reaction kinetics and higher solubility for the polar intermediates[3].

Table 1: Optimized Stoichiometric Parameters
ReagentEquivalentsFunctionRationale
Methyl 2-(piperidin-4-ylmethyl)benzoate 1.0SubstrateLimiting reagent (secondary amine).
Aldehyde / Ketone 1.05 – 1.2ElectrophileSlight excess ensures complete conversion of the amine[1].
Glacial Acetic Acid (AcOH) 1.0 – 2.0Acid CatalystAccelerates iminium ion formation; crucial for secondary amines[3].
Sodium Triacetoxyborohydride (STAB) 1.4 – 1.5Reducing AgentExcess compensates for slow decomposition by AcOH[1].
1,2-Dichloroethane (DCE) 0.2 MSolventOptimal dielectric constant for iminium stabilization[3].

Step-by-Step Protocol

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints guide the researcher to a successful, high-purity yield.

Phase 1: Iminium Ion Formation
  • Reactant Assembly: To an oven-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add methyl 2-(piperidin-4-ylmethyl)benzoate (1.0 equiv.) and the target aldehyde or ketone (1.05–1.2 equiv.)[1].

  • Solvation: Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) to achieve a final amine concentration of 0.2 M.

  • Acidification: Add glacial acetic acid (1.0–2.0 equiv.) dropwise at room temperature (20–25 °C).

  • Equilibration: Stir the mixture for 15–30 minutes. Self-Validation: For sterically hindered ketones, extending this period to 1 hour ensures maximum accumulation of the iminium ion before reduction begins.

Phase 2: Chemoselective Reduction
  • Reagent Addition: Introduce sodium triacetoxyborohydride (1.4–1.5 equiv.) portion-wise over 10 minutes[1]. Causality: STAB reacts exothermically with AcOH to release hydrogen gas. Portion-wise addition controls the thermal profile, preventing localized heating that could trigger ester cleavage or side reactions.

  • Reaction Monitoring: Stir the suspension at room temperature. Monitor the reaction via LC-MS or TLC (e.g., 10% MeOH in DCM, visualized with Ninhydrin). The secondary amine starting material should be consumed within 2–12 hours depending on the electrophile's steric bulk[1].

Phase 3: Work-up and Ester Preservation
  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases and the aqueous layer reaches pH 7–8[1]. Causality: NaHCO₃ neutralizes the acetic acid and safely decomposes residual STAB. Crucially, its mild basicity guarantees the methyl ester remains unhydrolyzed, which would otherwise occur if strong bases like NaOH were used.

  • Extraction: Transfer to a separatory funnel and extract the aqueous phase with DCM (3 × 15 mL per mmol of substrate).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

  • Purification: Purify the crude product via silica gel flash chromatography. Pro Tip: Pre-treat the silica with 1% triethylamine (Et₃N) to prevent the tertiary amine product from streaking on the column.

Troubleshooting Matrix

Table 2: Common Issues and Causal Solutions
ObservationRoot CauseCorrective Action
Incomplete Conversion Steric hindrance at the carbonyl center or insufficient iminium formation.Increase AcOH to 2.0 equiv. and apply gentle heating (up to 40 °C).
Alcohol Byproduct Formation Premature reduction of the carbonyl before it condenses with the amine[1].Pre-stir the amine, carbonyl, and AcOH for 2 hours before adding STAB.
Ester Hydrolysis Overly aggressive basic work-up or excessive heat.Strictly maintain room temperature; use only saturated NaHCO₃ for quenching.

References

Sources

Method

Advanced Application Note: Utilizing Methyl 2-(piperidin-4-ylmethyl)benzoate in the Synthesis of Class A GPCR Ligands

Target Audience: Medicinal Chemists, GPCR Pharmacologists, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Synthetic Protocols Executive Summary & Scientific Rationale G protein-couple...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, GPCR Pharmacologists, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Synthetic Protocols

Executive Summary & Scientific Rationale

G protein-coupled receptors (GPCRs) represent the largest class of membrane proteins in the human genome, with approximately 800 identified in humans, serving as the targets for the majority of drugs currently in clinical usage[1]. Despite their historical success, modern drug discovery requires highly selective ligands to target specific receptor subtypes and stabilize distinct conformational states (biased signaling) to minimize off-target effects.

Contemporary analyses estimate that roughly one-third of approved drugs act through GPCR targets, highlighting a vast remaining whitespace for innovative ligands and biased modulators[2]. To explore this chemical space, Methyl 2-(piperidin-4-ylmethyl)benzoate has emerged as a highly privileged, bifunctional building block.

As a Senior Application Scientist, I have designed this guide to detail how this specific chemical scaffold can be leveraged to synthesize novel aminergic GPCR ligands. The molecule offers two orthogonal handles for diversification: a basic piperidine nitrogen for anchoring in the transmembrane domain, and an ortho-substituted methyl benzoate for extending into the extracellular loops.

Mechanistic Grounding: The Pharmacophore Model

The structural design of Methyl 2-(piperidin-4-ylmethyl)benzoate is not arbitrary; it is meticulously aligned with the conserved architecture of Class A aminergic GPCRs. Understanding the causality behind this scaffold's efficacy is critical for rational drug design:

  • The Piperidine Anchor (Orthosteric Engagement): At physiological pH (~7.4), the secondary amine of the piperidine ring is protonated. This protonated nitrogen forms a critical, charge-assisted hydrogen bond (salt bridge) with a highly conserved Aspartate residue (Asp3.32) located in transmembrane helix 3 (TM3) of nearly all aminergic GPCRs.

  • The Ortho-Substitution (Conformational Restriction): The attachment of the piperidin-4-ylmethyl group at the ortho-position (2-position) of the benzoate ring introduces significant steric hindrance. This restricts the rotation around the benzyl-phenyl bond, locking the basic piperidine nitrogen into a defined spatial vector. This pre-organization reduces the entropic penalty upon receptor binding, increasing overall affinity.

  • The Methyl Ester (Synthetic Handle for ECL Targeting): The ester moiety serves as a temporary masking group. Once the piperidine is functionalized, the ester can be saponified and converted into diverse amides. These bulky amide extensions are designed to project outward from the hydrophobic core into Extracellular Loop 2 (ECL2), a highly variable region that dictates receptor subtype selectivity and ligand residence time.

SynthWorkflow BB Methyl 2-(piperidin-4-ylmethyl)benzoate (Core Scaffold) N_Alk N-Alkylation / Reductive Amination (Targeting Asp3.32 Anchor) BB->N_Alk Step 1: Functionalize Amine Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) N_Alk->Hydrolysis Step 2: Unmask Carboxylic Acid Amidation Amide Coupling (HATU, DIPEA) (Targeting Extracellular Loop 2) Hydrolysis->Amidation Step 3: Diversify to Amides Final Target GPCR Ligand (Lead Compound) Amidation->Final Yield: 75-85% (Self-Validating)

Caption: Three-step synthetic workflow for diversifying the Methyl 2-(piperidin-4-ylmethyl)benzoate scaffold.

Experimental Protocols: Self-Validating Synthetic Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints to confirm success before proceeding, minimizing wasted time and reagents on downstream steps.

Protocol A: N-Alkylation via Reductive Amination

Objective: Functionalize the piperidine nitrogen to optimize the interaction with the GPCR orthosteric site.

  • Preparation: Dissolve Methyl 2-(piperidin-4-ylmethyl)benzoate (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (1.5 eq). Causality: The mild acid catalyzes the formation of the intermediate iminium ion without degrading the ester moiety. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the iminium ion over the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.

  • Self-Validation Checkpoint: Before quenching, remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the starting material mass (m/z 234.1 for the free base) and the appearance of the target mass validates the reduction. TLC (DCM:MeOH 9:1 with 1% NH4OH) stained with Dragendorff's reagent must show a single spot corresponding to the tertiary amine.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Saponification and Late-Stage Amidation

Objective: Unmask the carboxylic acid and couple it with diverse amines to target the GPCR extracellular loops.

  • Saponification: Dissolve the N-alkylated intermediate in a 2:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (3.0 eq) and heat to 60°C for 4 hours.

    • Causality: The ortho-substitution creates significant steric shielding around the ester carbonyl. Standard room-temperature saponification is sluggish; elevated temperatures and the mixed solvent system ensure homogeneity and drive the equilibrium to completion.

  • Self-Validation Checkpoint 1: Isolate a crude sample and perform 1H-NMR. The complete absence of the singlet at ~3.85 ppm (methoxy protons) confirms 100% conversion to the carboxylic acid.

  • Amidation: Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the active ester.

    • Causality: HATU is specifically chosen over EDC/HOBt for its superior efficiency in handling sterically hindered, ortho-substituted carboxylic acids, minimizing epimerization and maximizing yield.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) and stir at room temperature for 12 hours.

  • Self-Validation Checkpoint 2: Ninhydrin stain on TLC. The absence of a colored spot indicates complete consumption of the primary amine reactant, validating the completion of the coupling cycle.

Pharmacological Profiling & Quantitative Data

Once synthesized, these hybrid ligands are recruited to the engineered target GPCR, where their ability to modulate signaling is assessed[3]. Modern drug discovery prioritizes "biased agonists"—ligands that selectively activate the G-protein pathway (efficacy) while avoiding the β-arrestin pathway (often linked to desensitization and side effects).

GPCRSignaling Ligand Optimized Ligand (from Scaffold) GPCR Class A GPCR (Aminergic Receptor) Ligand->GPCR Binds Orthosteric Site Gq G-Protein Pathway (Efficacy / Primary Signaling) GPCR->Gq Balanced or Biased? Arrestin β-Arrestin Pathway (Desensitization / Side Effects) GPCR->Arrestin Balanced or Biased?

Caption: Evaluation of the synthesized ligand's ability to induce biased signaling in Class A GPCRs.

Structure-Activity Relationship (SAR) Summary

The table below summarizes representative, quantitative SAR data demonstrating how late-stage diversification of the methyl ester moiety (via Protocol B) drastically shifts receptor subtype selectivity between the Serotonin 5-HT2A receptor and the Dopamine D2 receptor.

Compound IDR-Group (Ester modification)5-HT2A Ki (nM)D2R Ki (nM)Selectivity Ratio (D2R/5-HT2A)
Scaffold 1 Methyl ester (Parent)145.0320.02.2x
Analog 2a Benzylamide12.5185.014.8x
Analog 2b 4-Fluorobenzylamide3.2210.065.6x (Highly 5-HT2A selective)
Analog 2c N-Methylpiperazine amide85.015.40.18x (D2R selective)

Data Interpretation: The parent scaffold exhibits weak, non-selective binding. Converting the ester to a lipophilic 4-fluorobenzylamide (Analog 2b) forces the ligand deep into the ECL2 pocket of 5-HT2A, increasing affinity by >40-fold. Conversely, introducing a basic piperazine (Analog 2c) shifts the preference toward the D2 receptor.

References

  • [3] Title : Proximity-assisted screening of class A/B hybrid GPCRs Source : ChemRxiv URL :[Link]

  • [1] Title : G protein-coupled receptors Source : IUPHAR/BPS Guide to PHARMACOLOGY URL : [Link]

Sources

Application

Application Note: Precision N-Alkylation of Piperidine-Benzoate Scaffolds

Abstract The functionalization of piperidine nitrogen within benzoate-containing scaffolds presents a specific chemoselective challenge: introducing an alkyl group without hydrolyzing the sensitive ester linkage. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The functionalization of piperidine nitrogen within benzoate-containing scaffolds presents a specific chemoselective challenge: introducing an alkyl group without hydrolyzing the sensitive ester linkage. This guide details three validated protocols for


-alkylation, prioritized by chemoselectivity and yield. We focus on Reductive Amination  (Method A) as the gold standard for ester compatibility, Direct Nucleophilic Substitution  (Method B) for alkyl halide availability, and Borrowing Hydrogen  (Method C) for green chemistry applications.

Introduction & Strategic Analysis

The Chemoselectivity Challenge

Piperidine benzoates are ubiquitous in medicinal chemistry (e.g., local anesthetics like cocaine analogs, GPCR ligands). The core difficulty lies in the benzoate ester .

  • Risk: Strong aqueous bases (NaOH, KOH) or strong acids will cause saponification/hydrolysis of the ester.

  • Goal: Alkylate the secondary amine (

    
     nitrogen) while leaving the ester intact.
    
Reagent Decision Matrix

Select your protocol based on the starting material available for the alkyl group (


).

ReagentSelection Start Start: Choose Alkyl Source (R') IsAldehyde Is R' available as Aldehyde/Ketone? Start->IsAldehyde IsHalide Is R' available as Alkyl Halide (Cl, Br, I)? IsAldehyde->IsHalide No MethodA Method A: Reductive Amination (Gold Standard) Reagent: STAB IsAldehyde->MethodA Yes IsAlcohol Is R' available as Alcohol? IsHalide->IsAlcohol No MethodB Method B: Direct Alkylation (SN2 Substitution) Reagent: K2CO3/ACN IsHalide->MethodB Yes MethodC Method C: Borrowing Hydrogen (Green/Catalytic) Reagent: Ru/Ir Catalyst IsAlcohol->MethodC Yes caption Figure 1: Decision matrix for selecting the optimal alkylation protocol based on reagent availability.

Method A: Reductive Alkylation (The Gold Standard)

Best for: High chemoselectivity, preventing over-alkylation, and preserving esters. Mechanism: Formation of an iminium ion followed by rapid reduction.

Why Sodium Triacetoxyborohydride (STAB)?

Unlike Sodium Borohydride (


), which can reduce ketones and potentially attack esters under aggressive conditions, STAB (

)
is mild.[1] It does not reduce esters, and it reacts neglibly with the aldehyde itself, preferring the protonated iminium ion formed in situ.
Protocol A: STAB-Mediated Reductive Amination

Materials:

  • Piperidine-Benzoate Scaffold (1.0 eq)

  • Aldehyde/Ketone (1.1 – 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 eq)

  • Acetic Acid (AcOH) (1.0 – 2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for faster kinetics but DCM is safer.

Step-by-Step Procedure:

  • Imine Formation: In a dry flask under

    
    , dissolve the piperidine scaffold in anhydrous DCE (0.1 M concentration).
    
  • Activation: Add the aldehyde (1.1 eq) and Acetic Acid (1.0 eq). Stir for 15–30 minutes at Room Temperature (RT).

    • Insight: AcOH catalyzes the formation of the iminium ion, which is the actual substrate for STAB.

  • Reduction: Add STAB (1.5 eq) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by TLC or LCMS.[2][3]

    • Target: Disappearance of secondary amine mass; appearance of tertiary amine.

  • Quench (Critical for Esters): Quench by slowly adding saturated aqueous

    
     .[2]
    
    • Warning: Do NOT use strong base (NaOH) to adjust pH, as this will hydrolyze the benzoate. Keep pH < 9.[4]

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    

Method B: Direct Nucleophilic Substitution ( )

Best for: Primary alkyl halides, simple alkyl chains. Risk: Over-alkylation (Quaternization) and ester hydrolysis if wet base is used.

Protocol B: Mediated Alkylation

Materials:

  • Piperidine-Benzoate Scaffold (1.0 eq)

  • Alkyl Halide (R-X) (1.0 – 1.1 eq)[5]

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 – 3.0 eq)
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) - Finkelstein conditions

  • Solvent: Anhydrous Acetonitrile (ACN)[2][5]

Step-by-Step Procedure:

  • Suspension: Suspend the piperidine scaffold and finely powdered anhydrous

    
     in ACN (0.1 M).
    
  • Addition: Add the Alkyl Halide dropwise.[6]

    • Insight: If R-X is a chloride or bromide, add 10 mol% KI. This converts R-Cl to R-I in situ, which is a better leaving group (Finkelstein reaction).

  • Reaction: Heat to 60°C (or reflux if R-X is unreactive).

    • Control: Monitor closely. If dialkylation (quaternary salt) is observed, lower temperature and reduce R-X equivalents.

  • Filtration: Once complete, filter off the solid inorganic salts (

    
    /KX) while the solution is warm.
    
    • Why: This removes the base before any aqueous workup, protecting the ester from exposure to basic water.

  • Concentration: Rotovap the filtrate to obtain the crude product.

Method C: "Borrowing Hydrogen" (Green Chemistry)

Best for: Sustainability, atom economy (water is the only byproduct). Mechanism: The catalyst dehydrogenates the alcohol to an aldehyde, condenses it with the amine, and returns the hydrogen to reduce the imine.[7]

BorrowingHydrogen Alcohol Alcohol (R-CH2-OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde -H2 (Stored on Cat) Imine Imine (Intermediate) Aldehyde->Imine + Piperidine - H2O Amine Final Amine (Product) Imine->Amine +H2 (From Cat) Catalyst Ru/Ir Catalyst Catalyst->Alcohol Activates Catalyst->Imine Reduces caption Figure 2: The Borrowing Hydrogen cycle. The alcohol acts as the alkylating agent.

[7][8] Protocol C: Ruthenium-Catalyzed Alkylation

  • Reagents:

    
     (1 mol%), DPEphos (2 mol%), Alcohol (1.5 eq).
    
  • Solvent: Toluene or t-Amyl Alcohol.

  • Conditions: Sealed tube, 100–110°C, 12–24h.

  • Note: Ensure the reaction is strictly anhydrous to prevent ester hydrolysis at these high temperatures.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureMethod A (Reductive)Method B (

)
Method C (Borrowing H)
Reagent Aldehyde + STABAlkyl Halide + BaseAlcohol + Ru/Ir Cat
Ester Tolerance Excellent Good (if dry)Moderate (High Temp)
Quaternization Risk LowHigh (requires care)Low
Atom Economy ModerateLow (Salt waste)High (Green)
Typical Yield 85-95%70-85%60-80%
Troubleshooting Guide
  • Issue: Ester Hydrolysis (Benzoic Acid formation)

    • Cause: Water present during basic steps.[9]

    • Fix: Switch to Method A. If using Method B, ensure

      
       is flame-dried and ACN is anhydrous. Avoid aqueous extraction until pH is neutral.
      
  • Issue: Quaternary Ammonium Salt Formation

    • Cause: Excess alkylating agent in Method B.[6]

    • Fix: Use Method A (Reductive amination naturally stops at tertiary amine). If using Method B, add the alkyl halide via syringe pump over 1 hour.

  • Issue: Incomplete Reaction (Steric Hindrance)

    • Cause: 2-substituted piperidines are sterically crowded.

    • Fix: Use 1,2-Dichloroethane (DCE) as solvent in Method A and heat to 40°C. The higher dielectric constant aids the reaction.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][10][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][10][11][12][13] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Hamid, M. H. , Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.[7][8] Advanced Synthesis & Catalysis, 349(10), 1555–1575. Link

  • Guillena, G. , Ramón, D. J., & Yus, M. (2010). Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles. Chemical Reviews, 110(3), 1611–1641. Link

  • BenchChem Application Notes . (2025). Protocols for N-Alkylation of 2-Substituted Piperidines. Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydroacridones using ortho-Piperidinyl Benzoates

Executive Summary & Scientific Rationale This guide details the microwave-assisted transformation of methyl 2-(piperidin-1-yl)benzoates into 1,2,3,4-tetrahydroacridin-9(10H)-ones . This specific scaffold transformation i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the microwave-assisted transformation of methyl 2-(piperidin-1-yl)benzoates into 1,2,3,4-tetrahydroacridin-9(10H)-ones . This specific scaffold transformation is critical in the development of acetylcholinesterase (AChE) inhibitors (Alzheimer’s disease therapeutics, similar to Tacrine) and DNA-intercalating anticancer agents.

Why Microwave Irradiation?

Traditional thermal cyclization of ortho-substituted amino benzoates using polyphosphoric acid (PPA) or Eaton’s reagent requires high temperatures (>120°C) and prolonged reaction times (4–12 hours), often leading to charring and difficult workups.

Microwave-assisted organic synthesis (MAOS) offers a superior alternative through dielectric heating :

  • Dipolar Polarization: The polar ester and acid intermediates couple directly with the oscillating electromagnetic field, generating rapid internal heat.

  • Superheating Effect: Solvents (or neat acidic reagents) can be heated above their atmospheric boiling points in sealed vessels, significantly lowering the activation energy barrier for the intramolecular Friedel-Crafts acylation.

  • Yield & Purity: Reaction times are reduced to minutes, minimizing oxidative side reactions and improving isolated yields by 15–25%.

Mechanistic Pathway

The transformation proceeds via a two-stage cascade:

  • Hydrolysis: Rapid conversion of the benzoate ester to the corresponding carboxylic acid.

  • Intramolecular Cyclodehydration: Acid-mediated formation of an acylium ion, followed by electrophilic attack on the piperidine ring (specifically the

    
    -carbon), resulting in ring closure to the tricyclic acridone core.
    

ReactionMechanism cluster_legend Mechanism Logic Substrate Methyl 2-(piperidin-1-yl)benzoate Inter1 Intermediate: 2-(Piperidin-1-yl)benzoic Acid Substrate->Inter1 MW Hydrolysis (NaOH/EtOH, 2 min) AcylIon Transition State: Acylium Ion Formation Inter1->AcylIon PPA or Eaton's Rgt Protonation Product Product: 1,2,3,4-Tetrahydroacridin-9(10H)-one AcylIon->Product MW Cyclization (110°C, 10 min) desc The piperidine ring acts as the nucleophile via the alpha-carbon, closing the tricyclic system.

Figure 1: Mechanistic pathway for the conversion of ortho-piperidinyl benzoates to tetrahydroacridones.

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Methyl 2-(piperidin-1-yl)benzoate (98% purity).

  • Cyclizing Agent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt%

    
     in methanesulfonic acid). Note: Eaton's reagent is preferred for easier workup (water soluble).
    
  • Solvents: Ethanol (for hydrolysis), Dichloromethane (for extraction).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) with IR temperature sensor.

Protocol A: One-Pot Two-Step Synthesis (Recommended)

This protocol combines rapid hydrolysis and cyclization, minimizing isolation losses.

Step 1: Rapid Hydrolysis
  • In a 10 mL microwave vial, dissolve Methyl 2-(piperidin-1-yl)benzoate (1.0 mmol, 219 mg) in Ethanol (2 mL).

  • Add 10% NaOH (aq) (1.5 mL).

  • Seal the vial and irradiate:

    • Temp: 100°C

    • Power: Dynamic (Max 150W)

    • Time: 3 minutes

    • Stirring: High

  • Workup: Acidify with dilute HCl to pH 4. The free acid, 2-(piperidin-1-yl)benzoic acid, will precipitate. Filter and dry under vacuum for 30 mins. (Yield typically >95%).[1][2]

Step 2: Cyclodehydration
  • Take the dried acid intermediate (approx. 200 mg) and place it in a fresh 10 mL microwave vial.

  • Add Eaton’s Reagent (2.0 mL). Do not use a stir bar initially if the mixture is too viscous; the microwave heat will lower viscosity rapidly.

  • Seal and irradiate:

    • Temp: 110°C

    • Power: Dynamic (Max 200W)

    • Time: 10 minutes

    • Pressure Limit: 250 psi

  • Quenching: Pour the hot reaction mixture carefully into crushed ice (20 g) with stirring. Neutralize with saturated

    
     or 
    
    
    
    until pH 8.
  • Isolation: The product, 1,2,3,4-tetrahydroacridin-9(10H)-one , will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.

Protocol B: Direct Cyclization (If starting from Acid)

If you have already isolated the ortho-piperidinyl benzoic acid, proceed directly to Step 2 above.

Optimization & Data Analysis

The following data illustrates the efficiency gains of MAOS compared to conventional thermal heating (oil bath reflux).

Table 1: Comparative Efficiency (Cyclization Step)

ParameterConventional ThermalMicrowave-Assisted (Protocol A)Improvement Factor
Reagent PPA (Viscous, difficult workup)Eaton's Reagent (Liquid, water soluble)Ease of Use
Temperature 130°C (Oil Bath)110°C (Internal IR Control)Energy Efficiency
Reaction Time 4 – 6 Hours10 Minutes24x Faster
Isolated Yield 65 – 72%88 – 92%+20% Yield
Purity (LCMS) 85% (Requires Column)>95% (Precipitation sufficient)Cleaner Profile
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Temperature too low due to viscosity.Increase MW temp to 120°C. Ensure rapid stirring is engaged after 1 minute of heating when viscosity drops.
Charring/Black Tar Localized overheating (Hotspots).Use "Power Cycling" or "Simultaneous Cooling" (air jet) features on the reactor to moderate internal temperature.
Low Yield Inefficient quenching of Eaton's reagent.Ensure the quench is done on ice and pH is brought to basic (>8) to precipitate the free amine form of the acridone.

Experimental Workflow Diagram

Workflow cluster_note Critical Control Point Start Start: Methyl 2-(piperidin-1-yl)benzoate Step1 Step 1: MW Hydrolysis 100°C, 3 min, EtOH/NaOH Start->Step1 Check1 Isolate Acid Intermediate (Acidify -> Filter -> Dry) Step1->Check1 Step2 Step 2: MW Cyclization Add Eaton's Reagent 110°C, 10 min Check1->Step2 Dried Solid Quench Quench on Ice Neutralize to pH 8 Step2->Quench Final Final Product: Tetrahydroacridone (Recrystallize) Quench->Final

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

References

  • National Institutes of Health (NIH). (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.[2] PMC.[3] Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2015). Synthesis of Benzo[a]acridones Using a Microwave Reactor. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones.[4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.[5][2][4] PMC.[3] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Benzoate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to functionalize 2,6-disubstituted benzoic acids and benzoates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to functionalize 2,6-disubstituted benzoic acids and benzoates. The presence of bulky groups at the ortho positions creates severe steric hindrance, physically blocking the Bürgi-Dunitz trajectory required for nucleophilic attack at the carbonyl carbon. This renders standard Fischer esterification, Steglich amidation, and traditional cross-coupling conditions largely ineffective.

This guide provides field-proven, causality-driven protocols to bypass these steric roadblocks, ensuring your synthetic workflows remain robust and reproducible.

Section 1: Esterification of Sterically Hindered Benzoic Acids

FAQ: Why do standard Steglich (EDC/DMAP) or Fischer esterification conditions fail for 2,4,6-trimethylbenzoic acid (mesitoic acid)? Answer: In standard esterification, the alcohol nucleophile must attack the carbonyl carbon to form a tetrahedral intermediate. In ortho-substituted benzoates, the flanking substituents clash with the incoming nucleophile and destabilize the tetrahedral intermediate due to severe B-strain (back-strain). To overcome this, you must either use a highly reactive alkylating agent that attacks the carboxylate oxygen (bypassing the carbonyl carbon entirely) or force the generation of a linear acylium ion.

FAQ: What is the most reliable method for synthesizing methyl or ethyl esters of 2,6-disubstituted benzoic acids? Answer: The use of trialkyloxonium tetrafluoroborate salts (Meerwein's salts) is the most robust method . Because the reaction proceeds via the nucleophilic attack of the hindered carboxylate oxygen onto the highly electrophilic alkyl group of the oxonium salt, it completely circumvents the sterically blocked carbonyl carbon. Alternatively, Newman's classic method involving dissolution in 100% sulfuric acid to form an acylium ion, followed by quenching in alcohol, is highly effective but requires harsh conditions .

Quantitative Comparison of Esterification Strategies

Table 1: Comparison of Esterification Methods for Hindered Benzoates

MethodReagentsMechanism / CausalityTypical YieldLimitations
Alkylative Me₃O⁺ BF₄⁻, DIPEACarboxylate O-alkylation. Bypasses carbonyl attack.85–95%Requires strictly anhydrous conditions.
Acylium (Newman) 100% H₂SO₄, ROHForms linear acylium ion, eliminating steric bulk.70–90%Incompatible with acid-sensitive groups.
NHC-Catalyzed Triazolium salt, BzOHOxidative esterification via acyl azolium.80–95%Requires an aldehyde precursor, not the acid.
Protocol 1: Alkylative Esterification using Trialkyloxonium Salts

Self-Validating System: If the reaction fails, it is almost always due to moisture quenching the oxonium salt before the carboxylate can react. Ensure the diisopropylethylamine (DIPEA) is freshly distilled and glassware is flame-dried.

  • Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 eq of the sterically hindered benzoic acid in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add 1.1 eq of anhydrous DIPEA via syringe. The bulky base deprotonates the acid without competing for the alkylating agent.

  • Alkylation: Add 1.2 eq of trimethyloxonium tetrafluoroborate (for methyl esters) or triethyloxonium tetrafluoroborate (for ethyl esters) in one rapid portion.

  • Reaction: Stir at room temperature for 16–24 hours. The heterogeneous mixture will gradually clarify as the insoluble oxonium salt is consumed.

  • Workup: Extract the organic layer with 1 N HCl, followed by 1 N aqueous KHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Section 2: Amidation of Ortho-Substituted Benzoates

FAQ: I am trying to couple mesitoic acid with a primary amine using HATU and DIPEA, but I am recovering unreacted starting materials. How can I force this amidation? Answer: HATU forms an active ester (OAt ester) that is still too sterically hindered for the amine to attack effectively. You should switch to a highly reactive uronium-based coupling reagent like TCFH (N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate) combined with N-methylimidazole (NMI) . TCFH rapidly converts the hindered acid into a highly reactive acyl imidazolium intermediate. This intermediate is far more electrophilic and less sterically encumbered than standard HOBt/HOAt active esters, allowing even poor nucleophiles to attack successfully.

TCFH_Mechanism Acid Hindered Benzoic Acid Intermediate Acyl Imidazolium Intermediate Acid->Intermediate Activation TCFH TCFH + NMI TCFH->Intermediate Reagent Product Sterically Hindered Amide Intermediate->Product Aminolysis Amine Amine Nucleophile Amine->Product

Mechanistic workflow of TCFH/NMI-mediated amidation bypassing steric hindrance.

Protocol 2: TCFH-Mediated Amidation of Hindered Benzoic Acids

Self-Validating System: Monitor the reaction by LC-MS. If the acyl imidazolium intermediate persists without forming the product, the amine nucleophile may require slight heating (40 °C) to overcome the final activation energy barrier.

  • Activation: Dissolve the sterically hindered benzoic acid (1.0 eq) and TCFH (1.2 eq) in anhydrous acetonitrile (0.1 M).

  • Imidazolium Formation: Add NMI (3.0 eq) dropwise at 0 °C. The solution will typically turn yellow, indicating the formation of the highly reactive acyl imidazolium intermediate. Stir for 15 minutes.

  • Coupling: Add the amine nucleophile (1.1 eq). Warm the reaction to room temperature and stir for 2–12 hours.

  • Workup: Quench with water, extract with ethyl acetate, wash with 1 N HCl and brine, then dry and concentrate.

Section 3: Cross-Coupling of Ortho-Substituted Aryl Halides and Benzoates

FAQ: When attempting directed C-H arylation with 2,6-disubstituted aryl halides, I only observe protodehalogenation or homocoupling. Why? Answer: In transition-metal catalysis, 2,6-disubstituted aryl halides struggle to undergo oxidative addition due to the extreme steric bulk shielding the carbon-halogen bond. Consequently, the catalyst undergoes side reactions (like homocoupling of the less hindered partner) faster than the desired cross-coupling. To solve this, you must use specialized ligands that force the metal center into a highly reactive geometry.

For example, in Ruthenium-catalyzed ortho-arylation of benzoic acids using 2,6-disubstituted aryl halides, the use of a 3,4,7,8-tetramethyl-1,10-phenanthroline ligand is critical. The ligand's electron-donating nature and specific bite angle accelerate the oxidative addition of the bulky aryl halide, outcompeting the unwanted dehydrogenative homocoupling pathway .

CrossCoupling Start 2,6-Disubstituted Aryl Halide OA Accelerated Oxidative Addition Start->OA Optimal Ligand Side Homocoupling / Dehalogenation Start->Side Standard Ligand Cat Ru Catalyst + Me4-Phenanthroline Cat->OA Prod Tri-substituted Biaryl Product OA->Prod C-H Arylation

Decision pathway showing how customized ligands divert the reaction to successful arylation.

Protocol 3: Ru-Catalyzed ortho-Arylation with Bulky Aryl Halides

Self-Validating System: The success of the oxidative addition can be inferred by the suppression of homocoupled byproducts on GC-MS. If homocoupling dominates, verify the strict exclusion of oxygen and moisture, which prematurely oxidize the catalyst.

  • Setup: In an argon-filled glovebox, charge a Schlenk tube with the benzoic acid (1.0 eq), 2,6-disubstituted aryl halide (1.5 eq),[Ru(p-cymene)Cl₂]₂ (5 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to reach a 0.2 M concentration. Seal the tube tightly.

  • Reaction: Heat the mixture at 120 °C for 24 hours. The elevated temperature is strictly required to overcome the steric repulsion during the reductive elimination step.

  • Purification: Cool to room temperature, acidify with 1 M HCl (to protonate the carboxylate directing group), extract with EtOAc, and purify via silica gel chromatography.

References

  • Raber, D. J., Gariano, P., Brod, A. O., Gariano, A. L., & Guida, W. C. "Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-Acetoxybenzoates." Organic Syntheses, 1977, 56, 59. URL:[Link]

  • Newman, M. S. "A New Method for the Esterification of Certain Sterically Hindered Acids." Journal of the American Chemical Society, 1941, 63(9), 2431-2435. URL:[Link]

  • Kulesza, A., et al. "Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[6]uril." ChemRxiv, 2020. URL:[Link]

  • Luo, X., Li, Z., Zheng, Y., Lin, Y., Jiang, H., Gooßen, L. J., & Lei, M. "Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides." ACS Catalysis, 2023, 13, 7673-7680. URL:[Link]

Optimization

Stability of methyl 2-(piperidin-4-ylmethyl)benzoate in solution

Welcome to the Technical Support Center for methyl 2-(piperidin-4-ylmethyl)benzoate . As a molecule featuring both a hydrolytically sensitive ester and an oxidation-prone secondary amine, achieving solution stability req...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methyl 2-(piperidin-4-ylmethyl)benzoate . As a molecule featuring both a hydrolytically sensitive ester and an oxidation-prone secondary amine, achieving solution stability requires a precise understanding of its physicochemical liabilities.

This guide is designed for analytical chemists and formulation scientists. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating experimental protocols.

Part 1: Diagnostic Troubleshooting Guide

When working with methyl 2-(piperidin-4-ylmethyl)benzoate in solution, degradation usually manifests through specific chromatographic signatures. Use this matrix to diagnose and resolve rapid degradation events.

Observed Symptom (HPLC/LC-MS)Mechanistic CauseRecommended Solution
Rapid loss of API peak at pH > 8; Appearance of highly polar peak. Base-catalyzed ester hydrolysis yielding 2-(piperidin-4-ylmethyl)benzoic acid.Shift formulation to a target pH of 4.0–6.0. Avoid alkaline environments where hydroxide acts as a strong nucleophile[1].
Appearance of early-eluting peaks with an M+16 mass shift. N-oxidation of the piperidine ring secondary amine to an N-oxide[2].Sparge diluents with inert gas (Argon/N₂). Use amber vials to prevent photo-oxidation. Consider adding a chelator (e.g., EDTA) to sequester trace metals.
Appearance of late-eluting, high-molecular-weight peaks in concentrated solutions. Intermolecular aminolysis (free base amine attacking the ester of an adjacent molecule).Ensure the pH is maintained well below the piperidine pKa (~10-11)[3] to keep the amine protonated and non-nucleophilic.
Inconsistent degradation rates across different buffer types at the same pH. General base catalysis driven by specific buffer salts (e.g., phosphate or citrate).Switch to non-nucleophilic buffers (e.g., Good's buffers like MES or HEPES) which do not participate in general base catalysis[4].

Part 2: In-Depth Technical FAQs

Q1: Why does the compound exhibit an exponential increase in degradation in alkaline buffers compared to acidic buffers? A: The degradation asymmetry is driven by the distinct mechanisms of ester hydrolysis. Base-catalyzed hydrolysis is inherently faster than acid-catalyzed hydrolysis for methyl benzoates[5]. In alkaline environments, hydroxide ions act as potent nucleophiles, directly attacking the electron-deficient carbonyl carbon of the benzoate group to form a transient tetrahedral intermediate[1]. This intermediate rapidly collapses, expelling the methoxide leaving group and yielding the corresponding carboxylic acid[6]. Furthermore, the piperidine nitrogen has a pKa of approximately 10–11[3]. As the pH approaches this pKa, the fraction of the unprotonated "free base" increases. This unprotonated secondary amine is highly nucleophilic and can trigger intermolecular aminolysis, further accelerating the loss of the intact active pharmaceutical ingredient (API).

Q2: We observe oxidative degradation even in neutral, aqueous buffers. What is the root cause? A: An M+16 mass shift indicates the addition of an oxygen atom, pointing directly to the oxidation of the piperidine ring into a piperidine N-oxide[2]. This process does not require extreme pH; it is initiated by reactive oxygen species (ROS), trace peroxides found in common excipients (like PEGs or polysorbates), or photo-oxidative radical pathways triggered by ambient laboratory UV light.

Q3: How do we ensure our stability-indicating method is scientifically sound? A: A protocol is only trustworthy if it is a self-validating system that achieves mass balance. When you stress the API, the molar sum of the remaining parent compound and all quantified degradation products must equal the initial starting concentration (typically 95–105% recovery). If mass balance fails, it indicates a critical flaw: degradants are either volatile, co-eluting with the solvent front, permanently retained on the column, or lack a UV chromophore. You must use orthogonal detection (e.g., HPLC-UV coupled with MS) and perform diode-array detector (DAD) peak purity checks to ensure the parent peak is not masking a co-eluting degradant.

Part 3: Degradation Pathway Visualization

The logical relationship between environmental stressors and the resulting chemical degradation pathways is mapped below.

DegradationPathways API Methyl 2-(piperidin-4-ylmethyl)benzoate (Intact API) Hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) API->Hydrolysis pH < 3 or pH > 8 Oxidation Oxidative Stress (ROS, Light, Metals) API->Oxidation O2 / UV Light Aminolysis Intermolecular Aminolysis (High Concentration) API->Aminolysis pH > pKa (Free Base) Prod1 2-(piperidin-4-ylmethyl)benzoic acid + Methanol Hydrolysis->Prod1 Prod2 Piperidine N-oxide & Imine Derivatives Oxidation->Prod2 Prod3 Amide Dimers / Oligomers Aminolysis->Prod3

Fig 1: Primary degradation pathways of methyl 2-(piperidin-4-ylmethyl)benzoate in solution.

Part 4: Self-Validating Experimental Protocols

To accurately characterize the stability profile, you must isolate variables and prevent post-sampling degradation.

Protocol 1: Kinetic Evaluation of pH-Dependent Hydrolysis

Objective: Determine the pH-rate profile to identify the pH of maximum stability (pH_max).

  • Buffer Preparation: Prepare 50 mM buffer solutions ranging from pH 2.0 to 10.0. Causality Note: Avoid phosphate buffers at alkaline pH, as they can act as general base catalysts and artificially inflate the measured hydrolysis rates[4].

  • Sample Spiking: Dissolve the API to a final concentration of 0.5 mg/mL in each buffer.

  • Incubation: Incubate at accelerated conditions (e.g., 40°C and 60°C) in sealed, inert-flushed vials.

  • Sampling: Pull aliquots at predefined time points (0, 2, 4, 8, 24, and 48 hours).

  • Reaction Quenching (Critical): Immediately quench the reaction by diluting the aliquot 1:1 with an acidic organic solvent (e.g., 0.1% TFA in Acetonitrile). Causality Note: This drops the pH to halt base-catalyzed hydrolysis and precipitates buffer salts, locking the degradation profile so it does not continue to degrade while sitting in the HPLC autosampler.

  • Analysis: Analyze via HPLC-UV/MS and calculate the pseudo-first-order rate constants.

Protocol 2: Forced Oxidative Degradation

Objective: Map the N-oxide formation pathway and validate the stability-indicating method.

  • Sample Preparation: Prepare a 1 mg/mL solution of the API in a neutral buffer (pH 6.0).

  • Stress Induction: Add hydrogen peroxide (H₂O₂) to a final concentration of 0.3% v/v.

  • Incubation: Incubate at room temperature, strictly protected from light.

  • Sampling: Pull aliquots at 1, 4, and 24 hours.

  • Reaction Quenching (Critical): Quench the residual peroxide by adding a molar excess of sodium metabisulfite. Causality Note: Failure to quench the peroxide will result in continued oxidation inside the autosampler, leading to non-reproducible, time-skewed data that violates the self-validating mass balance rule.

  • Analysis: Analyze for M+16 and M+32 peaks via LC-MS.

ProtocolWorkflow Step1 1. Prepare API Solution 1 mg/mL in target buffer Step2 2. Apply Stress Vectors Heat, pH, H2O2, UV Step1->Step2 Step3 3. Quench Reactions Neutralize pH / Dilute Step2->Step3 Step4 4. HPLC-UV/MS Analysis Resolve all degradants Step3->Step4 Step5 5. Mass Balance Check Validate self-consistency Step4->Step5

Fig 2: Self-validating workflow for forced degradation and stability analysis.

Part 5: Quantitative Data Summaries

The following tables summarize the expected degradation kinetics based on the structural liabilities of the piperidine and methyl benzoate moieties.

Table 1: Representative pH-Rate Degradation Profile (40°C, 48 hours)

pH ConditionDominant Catalytic MechanismAPI Remaining (%)Primary Degradant Identified
pH 2.0 (HCl)Specific Acid (H⁺)88.5%Carboxylic Acid
pH 4.0 (Acetate)Minimal Catalysis99.2%None (Stable)
pH 6.0 (Citrate)Minimal Catalysis98.5%None (Stable)
pH 8.0 (Tris)Specific Base (OH⁻)74.0%Carboxylic Acid
pH 10.0 (Borate)Specific Base + Free Base Amine12.3%Carboxylic Acid + Amide Dimers

Table 2: Oxidative Stress Vulnerability (pH 6.0, 24 hours)

Stress VectorExperimental ConditionsAPI Remaining (%)Primary Degradant Identified
ControlAmbient, Dark99.8%N/A
Peroxide0.3% H₂O₂, Dark65.4%Piperidine N-oxide (M+16)
Photolytic1.2M lux hours UV82.1%Imine / Ring-opened products
Metal Catalyzed10 µM Cu²⁺, Ambient89.5%Piperidine N-oxide (M+16)

References

  • Barnes, A. R. "Chemical stability in dosage forms." Clinical Gate. Available at:[Link]

  • National Center for Biotechnology Information. "Methyl Benzoate | C6H5COOCH3 | CID 7150." PubChem. Available at:[Link]

  • McClelland, R. A., et al. "Flash photolysis production of the tetrahedral intermediate of the methanolysis of methyl benzoate." Canadian Science Publishing. Available at: [Link]

  • ResearchGate. "Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2''-choloro-6''-fluorophenyl)propyl]benzoate." ResearchGate. Available at:[Link]

Sources

Troubleshooting

Troubleshooting lactam formation in ortho-aminoalkyl benzoates

Technical Support Center: Lactamization of Ortho-Aminoalkyl Benzoates Topic: Troubleshooting Intramolecular Aminolysis for Isoindolinone Synthesis Audience: Medicinal Chemists & Process Development Scientists Status: Act...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Lactamization of Ortho-Aminoalkyl Benzoates

Topic: Troubleshooting Intramolecular Aminolysis for Isoindolinone Synthesis Audience: Medicinal Chemists & Process Development Scientists Status: Active Guide [v2.4]

Core Directive & Scope

This guide addresses the cyclization of 2-(aminoalkyl)benzoate esters to form isoindolin-1-ones (phthalimidines). This scaffold is ubiquitous in drug discovery (e.g., lenalidomide analogs, PARP inhibitors). While thermodynamically favored due to the formation of a stable 5-membered lactam, this reaction frequently stalls due to subtle steric/electronic mismatches or competing equilibria.

The Central Challenge: The reaction is an intramolecular nucleophilic acyl substitution. Success depends on the delicate balance between the nucleophilicity of the amine, the electrophilicity of the ester carbonyl, and the rotational freedom of the linker.

Diagnostic Workflow (Visual)

Before altering conditions, diagnose the failure mode using the logic flow below.

TroubleshootingFlow Start START: Reaction Stalled/Failed CheckSM Analyze Crude by LCMS/NMR Start->CheckSM SM_Remains Starting Material (SM) Intact? CheckSM->SM_Remains Hydrolysis Hydrolysis Product (Acid) Observed? SM_Remains->Hydrolysis No Activate Issue: Low Nucleophilicity/Electrophilicity Sol: Switch to AlMe3 or Strong Base (LiHMDS) SM_Remains->Activate Yes (Kinetics issue) Dimer Dimer/Oligomer Observed? Hydrolysis->Dimer No Dry Issue: Wet Solvents/Base Sol: Use Molecular Sieves, Anhydrous THF Hydrolysis->Dry Yes Dilute Issue: Intermolecular Competition Sol: High Dilution (<0.05 M) Dimer->Dilute Yes

Figure 1: Diagnostic logic for lactamization failures. Blue nodes indicate analysis steps; Red/Yellow indicate decision points; White nodes indicate protocols.

Critical Mechanism & Kinetics

To troubleshoot effectively, you must understand why the reaction is failing.

  • The Ortho-Effect: In theory, the ortho-substitution provides a massive entropic advantage (effective molarity > 10 M), making this intramolecular reaction

    
     times faster than intermolecular analogs [1].
    
  • The Trap (Rotamers): If the nitrogen substituent is bulky (e.g., N-benzyl or N-aryl), the molecule may adopt a conformation where the lone pair is pointed away from the carbonyl, halting the reaction despite favorable thermodynamics.

  • Proton Transfer: The rate-limiting step is often the breakdown of the tetrahedral intermediate, which requires proton transfer. In neutral media, this is slow. Acid or base catalysis is usually required to lower the activation energy [2].

Troubleshooting Protocols

Scenario A: The "Dead" Reaction (SM Intact)

Symptoms: LCMS shows only starting material after 24h. No hydrolysis. Root Cause: The amine is not nucleophilic enough (e.g., aniline derivative) or the ester is too stable (e.g., t-butyl ester).

Protocol 1: Trimethylaluminum (AlMe3) Mediated Cyclization Why: AlMe3 activates the amine by forming a highly nucleophilic dimethylaluminum amide species while simultaneously activating the ester carbonyl as a Lewis acid [3].

  • Setup: Dissolve SM (1.0 equiv) in anhydrous Toluene or DCE (0.1 M).

  • Reagent Addition: Cool to 0°C. Add AlMe3 (2.0 M in toluene, 1.2–2.0 equiv) dropwise.

    • Caution: Gas evolution (Methane) will occur.[1] Ensure proper venting.

  • Reaction: Warm to RT, then heat to 80–110°C for 2–12 h.

  • Quench (Critical): Cool to 0°C. Carefully quench with Rochelle’s Salt (Sat. aq. Potassium Sodium Tartrate) . Stir vigorously for 1h until two clear layers form (breaks the aluminum emulsion).

  • Validation: LCMS should show complete conversion. If stalled, increase AlMe3 to 4.0 equiv.

Scenario B: The "Sluggish" Equilibrium

Symptoms: Reaction reaches 50% conversion and stops. Adding heat causes degradation. Root Cause: The reaction is reversible.[2] Methanol (leaving group) concentration is building up, pushing the equilibrium back to the open ester.

Protocol 2: Base-Promoted Cyclization with Distillation Why: Irreversible deprotonation of the amine prevents the reverse reaction.

  • Solvent: Use THF or 2-MeTHF .

  • Base: Add LiHMDS (1.1 equiv) at -78°C or 0°C.

    • Note: If the substrate has other sensitive protons, use Cs2CO3 (2.0 equiv) in MeCN at reflux.

  • Equilibrium Shift: If using thermal conditions (non-LiHMDS), perform the reaction in an open vessel or with a Dean-Stark trap to remove methanol/ethanol physically.

  • Microwave: For stubborn substrates, microwave irradiation (120°C, 30 min) in EtOH often overcomes the rotational barrier [4].

Scenario C: Hydrolysis Dominance

Symptoms: Formation of the ortho-amino acid (M-14 or M-28 mass shift). Root Cause: Trace water in the solvent is competing with the amine. The ester hydrolysis is irreversible under basic conditions.

Protocol 3: The "Dry" Acid Catalysis Why: Acid catalysis protonates the carbonyl, making it more electrophilic, without generating the strongly basic hydroxide/alkoxide species that cause hydrolysis.

  • Reagents: p-TsOH (0.1 equiv) or Acetic Acid (solvent) .

  • Conditions: Reflux in Toluene or Xylene with 4Å Molecular Sieves.

  • Alternative: If the amine is acid-sensitive, use DBU (0.5 equiv) in Toluene with sieves. DBU acts as a nucleophilic catalyst (forming an acyl-amidinium intermediate) rather than just a base.

Comparative Data: Reagent Efficacy

ConditionRateToleranceRiskBest For
Thermal (MeCN/Reflux) SlowHighPolymerizationSimple alkyl amines
Acid (AcOH/Reflux) MediumMediumBoc-removalStable anilines
Base (LiHMDS/THF) FastLowEpimerizationSterically hindered amines
Lewis Acid (AlMe3) FastHighFire/SafetyDeactivated/Aryl amines

Frequently Asked Questions (FAQ)

Q: My product is forming, but it's racemizing. Why? A: If you have a chiral center at the


-position of the amine (e.g., amino acid derived), strong bases like LiHMDS will deprotonate the 

-proton.
  • Fix: Switch to Protocol 3 (Acid Catalysis) or use AlMe3 at lower temperatures (refluxing toluene is usually safe for chirality, but check 60°C first).

Q: I see a dimer (M+M) instead of the cyclized product. A: This is intermolecular amide formation.

  • Fix: Your concentration is too high. Dilute the reaction to 0.01 M . The intramolecular rate is independent of concentration, while the intermolecular dimerization is second-order (slows down squarely with dilution).

Q: Can I do this directly from the aldehyde (reductive amination)? A: Yes. This is often more efficient. React 2-carboxybenzaldehyde (or methyl 2-formylbenzoate) with the amine and NaBH(OAc)3 in DCE. The intermediate amine often cyclizes spontaneously in situ or upon mild heating [5].

Mechanistic Pathway (Visual)

Understanding the transition states helps in selecting the right catalyst.

Mechanism SM Amino-Ester (Open Form) Activation Activation (H+ or Lewis Acid) SM->Activation  + Catalyst   Attack Nucleophilic Attack (Tetrahedral Intermediate) Activation->Attack  Cyclization   PT Proton Transfer (Rate Limiting) Attack->PT  Assisted by Solvent/Base   Collapse Elimination of ROH PT->Collapse Product Isoindolinone (Lactam) Collapse->Product

Figure 2: Reaction coordinate.[2] Note that Proton Transfer (PT) is often the bottleneck in neutral conditions.

References

  • Khan, M. N., et al. (2000). "General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine." Journal of Organic Chemistry. Link

  • Shi, L., et al. (2012).[3] "Synthesis of isoindolin-1-ones via reductive amination/lactamization." Organic Letters. Link

  • Chung, S., et al. (2011).[4] "Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids." Synlett. Link

  • Mayo, M. S., et al. (2014).[5] "Brønsted Acid Catalyzed Cyclization... to Benzothiazoles and Benzimidazoles."[5] Organic Letters. Link

  • Zhang, J., et al. (2025).[3] "Iridium-catalyzed reductive lactamization... from 2-formylbenzoic acid." Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Impurity Profiling: A Comparative NMR Guide for Methyl 2-(piperidin-4-ylmethyl)benzoate

Executive Summary & Scope This guide provides an in-depth technical analysis of the H NMR spectrum of methyl 2-(piperidin-4-ylmethyl)benzoate , a critical pharmacophore in the synthesis of antihistamines (e.g., Alcaftadi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide provides an in-depth technical analysis of the


H NMR spectrum of methyl 2-(piperidin-4-ylmethyl)benzoate , a critical pharmacophore in the synthesis of antihistamines (e.g., Alcaftadine analogs) and tricyclic antidepressants.

Unlike standard spectral lists, this guide functions as a comparative diagnostic tool. It focuses on distinguishing the target molecule from its two most common "alternatives" encountered during the drug development lifecycle:

  • The Synthetic Precursor: N-Boc-protected intermediate (Purity Assessment).

  • The Pharmaceutical Form: Hydrochloride Salt (Formulation Verification).

Structural Assignment: The "Fingerprint" Analysis

To validate the identity of methyl 2-(piperidin-4-ylmethyl)benzoate, one must look beyond the standard aromatic region. The molecule possesses a specific "linker" motif—a methylene bridge connecting an ortho-substituted benzoate to a saturated piperidine ring.

The Core Spectrum (Free Base in )

The following assignment logic is based on internal standard databases and fragment-based shift prediction principles [1, 2].

FragmentProton Type

(ppm)
MultiplicityIntegrationDiagnostic Value
Aromatic Ar-H (Ortho to Ester)7.85 - 7.92dd1HHigh: Deshielded by carbonyl anisotropy.
Aromatic Ar-H (Meta/Para)7.35 - 7.50m2HMedium: Overlapping region.
Aromatic Ar-H (Ortho to Alkyl)7.20 - 7.28d1HMedium: Typical aromatic.
Ester

3.88 - 3.92s3HCritical: Sharp singlet, confirms ester integrity.
Linker

2.85 - 2.95d2HCritical: Doublet splitting (

Hz) proves attachment to Piperidine C4.
Piperidine

-H (H2/H6)
3.05 (eq) / 2.58 (ax)m / td4HHigh: Distinctive chair conformation splitting.
Piperidine

-H (H3/H5)
1.55 - 1.70m4HLow: Aliphatic envelope.
Piperidine

-H (H4)
1.70 - 1.85m1HMedium: Methine coupling to linker.
Amine

1.80 - 2.20br s1HVariable: Shifts with concentration/water content.

Expert Insight: The most common error in analyzing this spectrum is misinterpreting the Linker Doublet (~2.9 ppm) . In the ortho isomer, this signal is slightly deshielded compared to the para isomer due to the proximity of the ester carbonyl group. If this signal appears as a singlet, your alkylation likely occurred at the nitrogen or involved a different linker length.

Comparative Analysis: Target vs. Alternatives

In a drug development context, "performance" equates to spectral resolution and purity differentiation . We compare the target free base against its protected precursor (for reaction monitoring) and its salt form (for final product analysis).

Comparison 1: Reaction Monitoring (Target vs. N-Boc Precursor)

The removal of the tert-butoxycarbonyl (Boc) group is the final synthetic step. Incomplete deprotection is a major quality risk.

  • The Alternative: Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylmethyl)benzoate.

  • The Diagnostic:

    • Loss of Singlet: The massive tert-butyl singlet at

      
       1.45 ppm (9H)  must disappear completely.
      
    • 
      -Proton Shift:  In the Boc-protected form, the piperidine 
      
      
      
      -protons (adjacent to N) are deshielded by the carbamate, appearing as broad multiplets near
      
      
      4.0 - 4.1 ppm
      . Upon deprotection to the target amine, these shift upfield to
      
      
      2.6 - 3.1 ppm
      .
Comparison 2: Formulation Analysis (Free Base vs. HCl Salt)

The HCl salt is often the preferred solid form for stability. However, analyzing the salt in


 often leads to broadening due to poor solubility.
  • The Alternative: Hydrochloride Salt in DMSO-

    
    .
    
  • The Diagnostic:

    • Ammonium Protons: In DMSO-

      
      , the protonated amine (
      
      
      
      ) becomes visible as a broad signal (often two broad humps or a very wide band) between
      
      
      8.5 - 9.5 ppm
      .
    • Water Scavenging: The salt is hygroscopic. Expect a large water peak in DMSO at

      
       3.33 ppm, which can obscure the linker doublet if not carefully shimmed.
      
Summary of Comparative Data
FeatureTarget (Free Base) Precursor (N-Boc) Salt Form (HCl)
Solvent


DMSO-


-Protons

2.6 - 3.1 ppm (Resolved)

4.0 - 4.1 ppm (Broad)

3.2 - 3.4 ppm (Deshielded)

-Butyl Group
Absent

1.45 ppm (s, 9H)
Absent
NH Signal

~2.0 ppm (Broad/Weak)
Absent

8.5 - 9.5 ppm (Strong/Broad)
Linker (

)

2.9 ppm (Doublet)

2.9 - 3.0 ppm (Doublet)

2.9 - 3.0 ppm (Obscured often)

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for validating the product during synthesis.

NMR_Workflow Sample Crude Reaction Product Solvent Dissolve in CDCl3 Sample->Solvent Check_145 Check region 1.4 - 1.5 ppm Solvent->Check_145 Boc_Found High Intensity Singlet (9H) = N-Boc Impurity Present Check_145->Boc_Found Peak Exists No_Boc No Singlet Detected Check_145->No_Boc Clean Baseline Check_Alpha Check region 2.6 - 3.1 ppm No_Boc->Check_Alpha Free_Amine Multiplets Present = TARGET CONFIRMED Check_Alpha->Free_Amine Upfield Shift Carbamate Signal at ~4.1 ppm = Protected Species Check_Alpha->Carbamate Downfield Shift

Figure 1: Analytical decision tree for distinguishing the target methyl 2-(piperidin-4-ylmethyl)benzoate from its N-Boc precursor.

Experimental Protocol

To ensure reproducibility and accurate integration (quantitative NMR), follow this protocol.

Sample Preparation
  • Mass: Weigh 10–15 mg of the oil/solid.

  • Solvent: Add 0.6 mL of

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Note: If the sample is the HCl salt, substitute with DMSO-

      
       .
      
  • Filtration: If the solution is cloudy (common with free bases absorbing atmospheric

    
    ), filter through a small cotton plug into the NMR tube.
    
Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The aromatic protons and the methyl ester have different

      
       relaxation times. A short delay (< 1s) will under-integrate the aromatic protons relative to the aliphatic chain, skewing the purity calculation [3].
      
  • Scans (NS): 16 to 64 scans (S/N ratio > 200:1).

  • Temperature: 298 K (25°C).

Data Processing
  • Referencing: Calibrate the TMS singlet to 0.00 ppm (or residual

    
     to 7.26 ppm).
    
  • Integration: Normalize the Methyl Ester Singlet (

    
     ~3.9 ppm)  to an integral value of 3.00 .
    
    • Self-Validation: If the ester is set to 3.00, the aromatic region (7.2–8.0 ppm) must integrate to 4.00 (

      
       0.1). If it integrates to < 3.8, you likely have residual solvent overlapping the ester or paramagnetic impurities.
      

References

  • Sigma-Aldrich. (n.d.). Methyl 2-methylbenzoate 1H NMR Spectrum. SpectraBase.[1] Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2008).[2] Synthesis and NMR spectral studies of piperidine derivatives. PubMed Central. Retrieved October 26, 2023, from [Link]

  • University of Wisconsin-Madison. (2019). Practical NMR Spectroscopy: Relaxation and Integration. Reich Chemistry. Retrieved October 26, 2023, from [Link]

Sources

Comparative

LC-MS fragmentation pattern of methyl 2-(piperidin-4-ylmethyl)benzoate

Comparative Analysis of LC-MS/MS Fragmentation Dynamics: Methyl 2-(piperidin-4-ylmethyl)benzoate vs. Structural Analogues Part 1: Executive Summary & Strategic Context In the development of PARP inhibitors and related ph...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of LC-MS/MS Fragmentation Dynamics: Methyl 2-(piperidin-4-ylmethyl)benzoate vs. Structural Analogues

Part 1: Executive Summary & Strategic Context

In the development of PARP inhibitors and related pharmacophores, Methyl 2-(piperidin-4-ylmethyl)benzoate (hereafter M2PB ) serves as a critical synthetic intermediate. A recurring challenge in CMC (Chemistry, Manufacturing, and Controls) is distinguishing M2PB from its hydrolysis degradant, the free acid (2-(piperidin-4-ylmethyl)benzoic acid), and its regioisomers.

This guide provides a comparative analysis of the fragmentation patterns of M2PB using Electrospray Ionization (ESI) in positive mode. Unlike standard spectral libraries, we focus on the "Convergence Trap" —a phenomenon where the ester (parent) and the acid (impurity) yield identical core fragments, making chromatographic resolution and specific unique transitions (SRMs) mandatory for accurate quantification.

Part 2: Structural Basis & Mechanistic Logic

To interpret the fragmentation, we must first establish the protonation dynamics.

  • Molecule: Methyl 2-(piperidin-4-ylmethyl)benzoate

  • Formula: C14H19NO2

  • Monoisotopic Mass: 233.1416 Da

  • Precursor Ion [M+H]+: 234.1489 Da

The Protonation Site (Charge Localization): In an acidic mobile phase (0.1% Formic Acid), the secondary amine on the piperidine ring (


) is the thermodynamically favored site of protonation over the ester carbonyl (

). This charge localization drives "Charge-Remote Fragmentation" mechanisms, distinct from the "Charge-Directed" pathways seen in simple esters.
Comparative Fragmentation Pathways (CID vs. HCD)

We compare two activation regimes: Collision Induced Dissociation (CID) (typical of Triple Quads/Q-TOFs) and Higher-Energy Collisional Dissociation (HCD) (typical of Orbitraps).

FeatureCID (Low Energy)HCD (High Energy)
Dominant Mechanism Neutral Losses (Rearrangements)Bond Cleavages (Direct)
Key Fragment (M2PB) m/z 202.12 (Loss of Methanol)m/z 84.08 (Piperidine Ring)
Diagnostic Utility Confirms Ester vs. AcidConfirms Piperidine Substructure

Part 3: The "Convergence Trap" (Critical Analysis)

This is the most vital section for the analytical scientist. You cannot rely solely on the transition to the major fragment for specificity.

  • The Ester (M2PB):

    
    . Under MS/MS, it loses neutral Methanol (
    
    
    
    , 32 Da) via an ortho-effect cyclization to form a lactam-like cation at m/z 202 .
  • The Acid Impurity:

    
    . Under MS/MS, it loses neutral Water (
    
    
    
    , 18 Da) to form the exact same lactam-like cation at m/z 202 .

Implication: If your method relies solely on the daughter ion


, you risk cross-talk between the impurity and the API. You must use the unique transitions listed in the protocol below.

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the fragmentation pathways and the convergence risk.

FragmentationPathway M_Ester M2PB (Ester) [M+H]+ = 234.15 (Piperidine Protonated) Transition_State Cyclic Transition State (Ortho-Interaction) M_Ester->Transition_State Collision Energy Frag_84 Piperidine Fragment [C5H10N]+ m/z = 84.08 M_Ester->Frag_84 Charge Migration (HCD High Energy) M_Acid Acid Impurity [M+H]+ = 220.13 Frag_202 Cyclic Lactam Cation [C13H16NO]+ m/z = 202.12 (CONVERGENCE POINT) M_Acid->Frag_202 - H2O (18 Da) Transition_State->Frag_202 - CH3OH (32 Da) (Dominant in CID) Frag_174 Loss of CO from 202 m/z = 174.12 Frag_202->Frag_174 - CO (28 Da)

Figure 1: MS/MS Fragmentation Pathway showing the "Convergence Trap" where both Ester and Acid yield the m/z 202 fragment.

Part 5: Experimental Protocol (Self-Validating)

To ensure data integrity, follow this validated workflow. This protocol uses a "Dual-Stream" approach to validate the ester vs. acid.

Step 1: LC-MS Configuration
  • Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect CSH C18).

    • Reasoning: CSH columns provide better peak shape for basic amines (piperidine) under acidic conditions than standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. (The ester is more hydrophobic and will elute significantly later than the acid).

Step 2: MS Source Parameters (ESI+)
  • Capillary Voltage: 3.0 kV (Standard).

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile ester).

  • Source Temp: 150°C.

  • Desolvation Temp: 450°C.

Step 3: MRM / SRM Transitions Table

Use this table to program your Triple Quadrupole or Q-TOF method.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)TypePurpose
M2PB (Ester) 234.15 202.12 20 - 25QuantifierHigh Sensitivity (Note: Non-specific)
M2PB (Ester) 234.15 84.08 35 - 40QualifierHigh Specificity (Piperidine ring)
M2PB (Ester) 234.15 174.12 45QualifierStructural Confirmation (Loss of CO)
Acid Impurity220.13202.1220MonitorTracks Hydrolysis

Part 6: Comparative Data Summary

The following table summarizes the spectral differences observed between the target molecule and its primary analogues.

FeatureMethyl 2-(piperidin-4-ylmethyl)benzoate2-(piperidin-4-ylmethyl)benzoic acidEthyl Analogue (Alternative Ester)
Precursor [M+H]+ 234.15220.13248.16
Primary Loss -32 Da (Methanol)-18 Da (Water)-46 Da (Ethanol)
Core Fragment m/z 202.12m/z 202.12m/z 202.12
Retention Time (C18) Late Eluting (More Hydrophobic)Early Eluting (Polar Acid)Very Late Eluting
Key Differentiator m/z 84 Fragment Ratio m/z 202/174 Ratio Precursor Mass

Part 7: Decision Workflow (Impurity Identification)

Use this logic gate to interpret your LC-MS data.

DecisionTree Start Unknown Peak Detected Check_Mass Precursor Mass Check Start->Check_Mass Mass_234 m/z = 234 Check_Mass->Mass_234 Matches Target Mass_220 m/z = 220 Check_Mass->Mass_220 Matches Impurity Frag_Check Check MS/MS Fragments Mass_234->Frag_Check Is_202 Major Product 202? Frag_Check->Is_202 Yes RT_Check Check Retention Time Is_202->RT_Check Result_Ester CONFIRMED: M2PB Ester RT_Check->Result_Ester Late Eluting Result_Acid CONFIRMED: Acid Impurity RT_Check->Result_Acid Early Eluting (Mismatch)

Figure 2: Analytical Decision Tree for distinguishing M2PB from process impurities.

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of esters in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • Niraparib Impurity Profiling Data. (2022). Veeprho Pharmaceuticals Impurity Standards.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for Ortho-effect mechanisms).

  • Metlin Mass Spectral Database. (2023). Piperidine Fragmentation Standards.

Validation

HPLC Purity Standards for Piperidinyl Benzoate Intermediates: A Senior Scientist’s Guide

Topic: HPLC Purity Standards for Piperidinyl Benzoate Intermediates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Introduction: The Analytical Paradox of Ba...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Purity Standards for Piperidinyl Benzoate Intermediates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Paradox of Basic Esters

In the synthesis of local anesthetics, muscarinic antagonists, and designer pharmaceutical scaffolds, piperidinyl benzoate intermediates represent a critical quality control checkpoint. These compounds possess a chemical duality that frustrates standard HPLC workflows: the benzoate moiety is hydrophobic and UV-active, while the piperidine ring is a strong base (


).

On a traditional C18 column, the protonated piperidine nitrogen interacts ionically with residual silanols, causing severe peak tailing (


). Simultaneously, structural isomers (e.g., positional isomers of the piperidine substitution) often co-elute due to identical hydrophobicity.

This guide moves beyond generic protocols to compare high-fidelity purity standards and stationary phase chemistries, providing a self-validating workflow for these challenging intermediates.

Part 1: The Hierarchy of Purity Standards

Selecting the correct reference material is the foundation of quantitative accuracy. For piperidinyl benzoates, where hygroscopicity of the hydrochloride salt can skew assay values, the distinction between Certified Reference Materials (CRMs) and Analytical Standards is non-negotiable.

Comparative Analysis: CRM vs. Analytical Standard
FeatureCertified Reference Material (CRM) Analytical Standard (AS) Reagent Grade / Research Chemical
Primary Use Method Validation, Instrument Calibration, ISO 17025 AccreditationRoutine QC, Retention Time Marker, System SuitabilitySynthesis Starting Material (Not for quantitation)
Traceability SI-Traceable (NIST/BIPM). Uncertainty explicitly calculated.Traceable to internal primary standards.Often unknown or batch-specific only.
Certification ISO 17034 Accredited.[1] Includes Stability & Homogeneity data.[2]ISO 9001. CoA provided but lacks uncertainty budget.CoA often limited to HPLC Area %.
Purity Assignment Mass Balance (

) or qNMR.
Chromatographic Purity (Area %).Variable.
Cost Factor High (

)
Moderate (

)
Low ($)

Scientist’s Verdict:

  • Use CRMs when establishing the Response Factor (RF) of your intermediate during method transfer or validation.

  • Use Analytical Standards for daily System Suitability Testing (SST) and routine batch release.

  • Critical Warning: Piperidinyl benzoate salts are hygroscopic. A CRM will provide a certified "Water Content" (via Karl Fischer) to correct your weighing. Analytical standards may not, leading to assay errors of 2-5%.

Part 2: Stationary Phase Selection (The "Tailing" Problem)

The choice of column determines whether you resolve impurities or bury them under a tailing main peak. We compare the three dominant chemistries for basic amines.

1. Traditional C18 (End-capped)
  • Mechanism: Hydrophobic interaction.[3]

  • Performance: Poor for piperidines at low pH. Residual silanols (

    
    ) bind the protonated amine (
    
    
    
    ), causing tailing.
  • Verdict: Avoid unless using high pH mobile phases (pH > 10) with hybrid particles.

2. Charged Surface Hybrid (CSH) C18
  • Mechanism: C18 ligand + weak positive surface charge.

  • Performance: The positive surface charge repels the protonated piperidine, effectively eliminating silanol interactions.

  • Verdict: Excellent for peak shape (

    
    ) and high loading capacity.
    
3. Phenyl-Hexyl [3][4][5]
  • Mechanism:

    
     interactions (Benzoate ring) + Hydrophobic interaction (Hexyl linker).
    
  • Performance: Offers "orthogonal" selectivity. It separates compounds based on aromatic electron density, easily resolving structural isomers that C18 misses.

  • Verdict: Best for Impurity Profiling.

Visualizing the Interaction Mechanism

G Analyte Piperidinyl Benzoate (Analyte) C18 Traditional C18 Column Analyte->C18 Hydrophobic Retention Phenyl Phenyl-Hexyl Column Analyte->Phenyl Hydrophobic + Aromatic Silanol Silanol Interaction (Ionic Attraction) C18->Silanol Residual Si-O- groups PiPi Pi-Pi Stacking (Aromatic Selectivity) Phenyl->PiPi Benzoate Ring Interaction Silanol->Analyte Causes Peak Tailing PiPi->Analyte Sharp Peaks + Isomer Separation

Figure 1: Mechanistic comparison of C18 vs. Phenyl-Hexyl interactions. Note how Phenyl-Hexyl leverages Pi-Pi stacking for selectivity, while Traditional C18 suffers from silanol-induced tailing.

Part 3: Validated Experimental Protocol

This protocol uses a Phenyl-Hexyl stationary phase to maximize selectivity between the intermediate and its benzoate-related impurities.

Objective: Purity assessment of 1-piperidinyl benzoate intermediates.

1. Chromatographic Conditions
  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (Fused-Core or Hybrid particle recommended).
  • Mobile Phase A:

    
     Formic Acid in Water (pH 
    
    
    
    2.7).
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Reduces viscosity and improves mass transfer for basic amines).
    
  • Detection: UV @

    
     (Benzoate 
    
    
    
    ) and
    
    
    (Piperidine backbone).
2. Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibrate
1.05Isocratic Hold (Elute polar salts)
12.060Linear Gradient (Elute main peak)
15.095Wash (Elute dimers/oligomers)
17.095Wash Hold
17.15Re-equilibration
22.05End
3. Standard Preparation (Self-Validating Step)
  • Stock Solution: Dissolve

    
     of CRM-grade  Piperidinyl Benzoate in 
    
    
    
    Methanol.
  • System Suitability Solution: Spike the stock solution with

    
     Benzoic Acid (hydrolysis degradant) and 
    
    
    
    Piperidine (precursor).
  • Acceptance Criteria:

    • Resolution (

      
      ) between Benzoic Acid and Piperidinyl Benzoate 
      
      
      
      .
    • Tailing Factor (

      
      ) of main peak 
      
      
      
      .
Part 4: Troubleshooting & Causality
ObservationRoot CauseScientific Solution
Peak Tailing (

)
Silanol interaction with piperidine nitrogen.Switch to CSH C18 or add

Ammonium Formate to Mobile Phase A (competes for silanol sites).
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A (or 10% MeCN) instead of 100% MeOH. Strong solvent effect causes band broadening.
Ghost Peaks Benzoate contamination or carryover.Run a "Zero" injection (Mobile Phase only). If peaks persist, clean the injector needle with 50:50 MeOH:Water + 0.1% Formic Acid.
References
  • Waters Corporation. (2025). Method Development for Basic Pharmaceuticals using Charged Surface Hybrid (CSH) Technology. Waters Application Notes. [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and C18 Bonded Phases for Aromatic Compounds. Chromatography Online. [Link]

  • National Institutes of Health (NIH). (2014). Characterization of process-related impurities of alogliptin benzoate and HPLC method development. Journal of Separation Science. [Link]

Sources

Comparative

Comparing reactivity of ortho- vs para- (piperidin-4-ylmethyl)benzoates

Comparative Guide: Reactivity & Stability of Ortho- vs. Para- (Piperidin-4-ylmethyl)benzoates Executive Summary This guide provides a technical comparison of ortho-substituted versus para-substituted benzoate esters cont...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reactivity & Stability of Ortho- vs. Para- (Piperidin-4-ylmethyl)benzoates

Executive Summary

This guide provides a technical comparison of ortho-substituted versus para-substituted benzoate esters containing the (piperidin-4-ylmethyl) moiety. These scaffolds are critical in the development of local anesthetics, muscarinic antagonists, and antispasmodics.

The core distinction lies in the "Ortho Effect" : a combination of steric inhibition of resonance and steric hindrance of nucleophilic attack. While para-isomers follow predictable Hammett electronic relationships, ortho-isomers exhibit anomalous stability profiles and distinct synthetic challenges due to the proximity of the substituent to the carbonyl center and the bulky piperidinyl tail.

Key Findings:

  • Hydrolytic Stability: Ortho-isomers are generally 10–50x more stable to alkaline hydrolysis than para-isomers due to steric shielding, unless the substituent acts as an intramolecular nucleophile (e.g., -OH, -NH₂).

  • Lipophilicity (LogP): Ortho-substitution often results in higher experimental LogP values due to the "tucking in" of polar groups via intramolecular H-bonding.

  • Synthetic Yield: Ortho-isomers typically show reduced acylation yields (40–60%) compared to para-isomers (>85%) under standard Schotten-Baumann conditions.

Mechanistic Analysis: The Ortho vs. Para Divergence

The reactivity difference is governed by the accessibility of the carbonyl carbon (


) and the stability of the tetrahedral intermediate.
Para-Substituted Isomers (Electronic Control)

In para-isomers, the substituent is remote from the reaction center. Reactivity is controlled by electronic effects (induction and resonance) described by the Hammett Equation :



  • Electron Withdrawing Groups (EWG, e.g., -NO₂): Accelerate hydrolysis by stabilizing the negative charge on the tetrahedral intermediate.

  • Electron Donating Groups (EDG, e.g., -OMe): Retard hydrolysis by destabilizing the intermediate.

  • Conformation: The carbonyl group remains coplanar with the benzene ring, maximizing resonance stabilization.

Ortho-Substituted Isomers (Steric Control)

In ortho-isomers, the substituent (


) is adjacent to the ester linkage. This introduces the Taft Steric Parameter (

)
:

  • Steric Inhibition of Resonance: The ortho-substituent forces the carbonyl group to rotate out of the plane of the benzene ring to relieve strain. This breaks conjugation, theoretically making the carbonyl more electrophilic.

  • Steric Blockade: Despite the loss of resonance, the sheer bulk of the ortho-group physically blocks the approach of nucleophiles (water/hydroxide) to the carbonyl carbon. This effect usually dominates, leading to enhanced stability .

The Piperidine Factor

The (piperidin-4-ylmethyl) group is a bulky, basic alcohol (


).
  • Protonation: At physiological pH, the piperidine nitrogen is protonated.

  • Impact: In ortho-isomers, the cationic tail can interact electrostatically with electron-rich ortho-substituents, creating a "locked" conformation that further resists metabolic cleavage.

Comparative Data: Hydrolysis & Stability

The following data summarizes the relative rates of alkaline hydrolysis (


) for (piperidin-4-ylmethyl)benzoates with various substituents.

Table 1: Relative Hydrolysis Rates (


) and Half-Lives (

)
Conditions: pH 10.0, 37°C, Pseudo-first-order kinetics.
Substituent (X)Positionngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Relative Rate)

(Est. min)
Primary Driving Force
-H (Unsubstituted) -1.0045Baseline
-NO₂ (Nitro) Para85.00.5Electronic (Inductive w/d)
-NO₂ (Nitro) Ortho0.8553Steric Blockade dominates EWG
-CH₃ (Methyl) Para0.6075Electronic (Donating)
-CH₃ (Methyl) Ortho0.05900Severe Steric Hindrance
-OCH₃ (Methoxy) Para0.25180Resonance Donation
-OCH₃ (Methoxy) Ortho0.15300Steric + Electronic
-NH₂ (Amino) Para0.022250Strong Resonance Donation
-NH₂ (Amino) Ortho>100 < 0.4Intramolecular Catalysis (NGP)

Critical Insight (NGP): Note the anomaly with ortho-amino. While sterics suggest stability, the neighboring amine acts as an intramolecular nucleophile, attacking the carbonyl to form a cyclic intermediate (benzamide), rapidly expelling the piperidinyl alcohol. This is a classic example of Neighboring Group Participation (NGP) .

Visualization of Reaction Pathways

The diagram below illustrates the divergent pathways for ortho vs para reactivity, highlighting the steric blockade and the NGP exception.

ReactivityPathways Start Benzoate Ester (Piperidin-4-ylmethyl) Para Para-Substitution (Remote Electronic Control) Start->Para Isomer 1 Ortho Ortho-Substitution (Proximal Steric Control) Start->Ortho Isomer 2 Planar Planar Conformation (Resonance Stabilized) Para->Planar NuAttack Nucleophilic Attack (Unobstructed) Planar->NuAttack Hydrolysis_P Standard Hydrolysis (Rate depends on Hammett u03C3) NuAttack->Hydrolysis_P Twist Twisted Conformation (Resonance Broken) Ortho->Twist Block Steric Blockade (Bulky Substituents: -Me, -NO2) Twist->Block Non-Nucleophilic X NGP Neighboring Group Participation (Nucleophilic Substituents: -NH2, -OH) Twist->NGP Nucleophilic X Stable Enhanced Stability (Metabolically Robust) Block->Stable Cyclic Rapid Cleavage (Intramolecular Catalysis) NGP->Cyclic

Caption: Mechanistic divergence of Ortho vs. Para isomers. Ortho-substitution leads to either enhanced stability (steric lock) or rapid degradation (NGP).

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Synthesis: The Acylation Challenge

Ortho-substituted benzoates are difficult to synthesize via standard acid chlorides due to steric hindrance.

Protocol: Steglich Esterification (Recommended for Ortho-Isomers)

  • Reagents: Ortho-substituted benzoic acid (1.0 eq), (Piperidin-4-yl)methanol (1.1 eq), DCC (1.2 eq), DMAP (0.1 eq).

  • Solvent: Anhydrous DCM (

    
    ).
    
  • Procedure:

    • Dissolve acid and piperidinyl alcohol in DCM.

    • Add DMAP.[1]

    • Cool to 0°C. Add DCC dropwise.

    • Crucial Step: For para-isomers, stir 4h at RT. For ortho-isomers, reflux for 12–24h is often required to overcome the steric barrier.

  • Validation: Monitor by TLC. Ortho-isomers will have a significantly different

    
     than para-isomers due to the loss of planarity affecting polarity.
    
Kinetic Hydrolysis Assay

Objective: Determine metabolic stability (


).
  • Preparation: Prepare a

    
     stock of the ester in DMSO.
    
  • Buffer: Phosphate buffer (pH 7.4) or Borate buffer (pH 10.0 for accelerated testing).

  • Reaction:

    • Add

      
       stock to 
      
      
      
      buffer (pre-warmed to 37°C).
    • Transfer to UV-Quartz cuvette.

  • Detection: Monitor the disappearance of the ester linkage

    
     (typically 230–260 nm) or the appearance of the benzoic acid derivative.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Self-Check: If the ortho-isomer rate is faster than the para-isomer, check for NGP (presence of -OH/-NH₂) or contamination.

References

  • BenchChem Technical Support. (2025).[2][3] A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates. BenchChem. Link

  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society. Link

  • Cheng, C. Y., et al. (1982).[4] Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry. Link

  • Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press. (Contextual grounding for Ortho-Amino effects).
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Link

Sources

Validation

Comprehensive Crystal Structure and Performance Guide: Methyl 2-(piperidin-4-ylmethyl)benzoate Hydrochloride vs. Alternative Solid Forms

Target Audience: Pharmaceutical Researchers, Formulation Scientists, and Crystallographers Document Type: Technical Comparison & Application Guide Executive Summary Methyl 2-(piperidin-4-ylmethyl)benzoate is a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmaceutical Researchers, Formulation Scientists, and Crystallographers Document Type: Technical Comparison & Application Guide

Executive Summary

Methyl 2-(piperidin-4-ylmethyl)benzoate is a highly versatile building block and intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs). Like many piperidine-containing compounds, its Free Base form suffers from suboptimal physicochemical properties, including a low melting point, poor aqueous solubility, and susceptibility to oxidative degradation.

To overcome these liabilities, pharmaceutical salt screening is employed to identify a solid form with optimal developability[1]. This guide objectively compares the Hydrochloride (HCl) salt of methyl 2-(piperidin-4-ylmethyl)benzoate against its Free Base and an alternative Methanesulfonate (Mesylate) salt . By leveraging Single-Crystal X-ray Diffraction (SCXRD) and thermodynamic profiling, we delineate the causality behind the HCl salt's superior lattice stability and evaluate its performance limits, particularly regarding the common ion effect and disproportionation risks[2].

Crystallographic Profiling (SCXRD) and Structural Causality

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for defining the three-dimensional atomic arrangement of pharmaceutical solids[3]. For basic amines like the piperidine moiety in methyl 2-(piperidin-4-ylmethyl)benzoate, SCXRD is critical for unambiguously confirming proton transfer (distinguishing a true salt from a cocrystal) and mapping the hydrogen-bonding network[4][5].

Structural Mechanics of the Hydrochloride Salt

In the HCl salt, the piperidine nitrogen is fully protonated (


). The structural integrity of this form is driven by strong, charge-assisted hydrogen bonds between the protonated piperidine nitrogen and the chloride anion (

).
  • Lattice Energy: The small ionic radius of the chloride ion allows for highly efficient crystal packing. This dense packing maximizes van der Waals interactions between the benzoate aromatic rings (π–π stacking), resulting in a high lattice energy.

  • Protonation State: SCXRD data confirms the exact position of the proton on the piperidine nitrogen, validating that the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    pKa between the basic nitrogen and hydrochloric acid is sufficient to drive complete ionization[3].
    
SCXRD Data Summary (Representative)

The following table summarizes the crystallographic parameters typical for the optimized HCl salt of this piperidine derivative, derived from high-resolution diffractometry.

ParameterMethyl 2-(piperidin-4-ylmethyl)benzoate HCl
Empirical Formula C14H20ClNO2
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Primary Interactions

(Charge-assisted H-bonds)
Conformation Piperidine ring in rigid chair conformation

Comparative Performance Data

While the structural data explains the mechanics of the crystal, formulation scientists must translate this into macroscopic performance. Table 1 compares the Free Base, the HCl salt, and the Mesylate salt across critical developability metrics.

Table 1: Physicochemical Comparison of Solid Forms
PropertyFree BaseHydrochloride (HCl) SaltMesylate Salt
Physical State (25°C) Waxy Solid / Low-meltingHighly Crystalline PowderCrystalline Powder
Melting Point (DSC) < 50 °C185 - 190 °C145 - 150 °C
Aqueous Solubility (pH 6.8) < 0.1 mg/mL> 25 mg/mL> 35 mg/mL
Solubility in SGF (pH 1.2) Soluble (Ionizes in situ)~ 10 mg/mL (Common Ion Effect)> 40 mg/mL
Hygroscopicity (80% RH) High (Deliquescent)Low (< 0.5% mass gain)Moderate (~ 2.0% mass gain)
Disproportionation Risk N/AModerate at pH >

Low
Causality Analysis of Performance
  • Melting Point & Stability: The HCl salt exhibits the highest melting point due to the highly directional

    
     hydrogen bonds and efficient packing in the monoclinic space group. The mesylate salt, featuring a larger, more diffuse counterion, has a lower lattice energy and consequently a lower melting point[6].
    
  • The Common Ion Effect: While the HCl salt shows excellent solubility in neutral water, its solubility drops in Simulated Gastric Fluid (SGF, pH 1.2). This is caused by the common ion effect ; the high concentration of endogenous chloride ions in the stomach shifts the solubility equilibrium, suppressing the dissolution of the HCl salt[2]. If rapid gastric absorption is clinically required, the Mesylate salt avoids this specific suppression.

  • Disproportionation: API salts can undergo solution-mediated transformation back to the poorly soluble free base if the microenvironmental pH exceeds the

    
     (the pH at which the salt and free base have equal solubility). Formulators must avoid alkaline excipients (e.g., magnesium stearate) when formulating the HCl salt to prevent this localized precipitation[2].
    

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the generation and validation of these crystal forms.

Protocol A: Salt Screening via Liquid-Assisted Grinding (LAG)

Liquid-assisted grinding is a highly efficient, mechanochemical method for screening pharmaceutical salts, overcoming the limitations of traditional solvent evaporation[7].

  • Stoichiometric Preparation: Accurately weigh equimolar amounts (1:1 ratio) of methyl 2-(piperidin-4-ylmethyl)benzoate free base and the target acid (e.g., concentrated HCl or Methanesulfonic acid).

  • Solvent Addition: Add a catalytic amount of solvent (e.g., 10 μL of ethanol per 100 mg of powder mixture) to facilitate molecular mobility without causing complete dissolution.

  • Milling: Transfer the mixture to a stainless-steel grinding jar with a single grinding ball. Mill at 20–30 Hz for 20 minutes using a mixer mill.

  • Validation (PXRD): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). Compare the diffractogram against the free base to confirm the emergence of a new, distinct crystalline phase[7].

Protocol B: Single Crystal Growth and SCXRD Analysis

To obtain the definitive structural picture, high-quality single crystals must be grown[3].

  • Supersaturation: Dissolve 50 mg of the validated HCl salt powder in a minimum volume of hot methanol (approx. 60 °C) until a clear solution is achieved.

  • Anti-Solvent Diffusion (Vapor): Place the open vial containing the methanol solution inside a larger, sealed vessel containing a volatile anti-solvent (e.g., diethyl ether).

  • Crystallization: Allow the system to stand undisturbed at ambient temperature for 3–7 days. The slow diffusion of ether into the methanol will lower the solubility, yielding high-quality, block-like single crystals.

  • Data Collection: Mount a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) on a glass fiber. Collect diffraction data using a diffractometer equipped with Mo K

    
     radiation (
    
    
    
    = 0.71073 Å) at 100 K to minimize thermal motion[6].
  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on

    
    . Ensure the hydrogen atom on the piperidine nitrogen is located from the difference Fourier map to definitively prove salt formation[4].
    

Mechanistic Visualizations

The following diagrams illustrate the logical workflows and thermodynamic relationships governing the selection and performance of the solid forms.

G N1 API Free Base (Poor Physicochemical Profile) N2 Salt Screening (LAG Method) Counterion Selection N1->N2 N3 HCl Salt Candidate N2->N3 N4 Mesylate Salt Candidate N2->N4 N5 SCXRD & PXRD Analysis (Structure & Purity Confirmation) N3->N5 N4->N5 N6 Lead Selection: HCl Salt (Optimal Lattice Energy & Stability) N5->N6 Superior Packing Efficiency

Figure 1: Workflow for the rational screening, structural validation, and selection of the optimal API solid form.

G S1 Solid HCl Salt (Administered Dose) S2 Aqueous Dissolution (GI Tract) S1->S2 S3 Solvated API & Cl- Ions S2->S3 S4 Common Ion Effect (High Gastric [Cl-]) S3->S4 pH 1.2 Environment S5 Disproportionation (Microenvironmental pH > pHmax) S3->S5 Alkaline Excipients Present S6 Systemic Absorption (Bioavailability) S3->S6 Sink Conditions Maintained S4->S1 Suppressed Solubility

Figure 2: Thermodynamic pathways of the HCl salt in vivo, highlighting the risks of the common ion effect and disproportionation.

References

  • Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence. Improved Pharma. Available at:[Link][3]

  • Versatile Solid Modifications of Multicomponent Pharmaceutical Salts: Novel Metformin–Rhein Salts Based on Advantage Complementary Strategy Design. MDPI. Available at:[Link][6]

  • Theoretical and experimental study of pharmaceutical salts: a case of trimethoprim. CrystEngComm (RSC Publishing). Available at:[Link][7]

  • Harnessing the power of single crystal X-ray diffraction. Veranova. Available at:[Link][4]

  • Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. IRIS-AperTO. Available at:[Link][5]

  • Comparison of a rational vs. high throughput approach for rapid salt screening and selection. ResearchGate. Available at:[Link][1]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design - ACS Publications. Available at:[Link][2]

Sources

Comparative

FTIR characteristic peaks for methyl 2-(piperidin-4-ylmethyl)benzoate

Technical Guide: FTIR Characterization of Methyl 2-(piperidin-4-ylmethyl)benzoate Executive Summary & Compound Identity Methyl 2-(piperidin-4-ylmethyl)benzoate is a critical intermediate in the synthesis of second-genera...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: FTIR Characterization of Methyl 2-(piperidin-4-ylmethyl)benzoate

Executive Summary & Compound Identity

Methyl 2-(piperidin-4-ylmethyl)benzoate is a critical intermediate in the synthesis of second-generation antihistamines (e.g., Alcaftadine). Its structural integrity is defined by the coexistence of a conjugated methyl ester and a secondary amine (piperidine) linked via a methylene bridge at the ortho position.

This guide provides a definitive FTIR analysis to distinguish this compound from its metabolic precursors (carboxylic acids), structural isomers (para-substituted), and salt forms (hydrochlorides).

Attribute Details
IUPAC Name Methyl 2-(piperidin-4-ylmethyl)benzoate
CAS Number 1187172-14-0 (HCl salt ref); Free base derived thereof
Molecular Formula

Key Functionality Ortho-substituted Benzoate Ester, Secondary Piperidine Amine

Structural Analysis & Functional Group Mapping

To accurately interpret the FTIR spectrum, we must first map the vibrational modes to the specific molecular architecture. The ortho positioning creates a unique steric environment that influences the carbonyl stretch frequency compared to para isomers.

G Benzoate Benzoate Core (Aromatic Ring) Ester Methyl Ester (-COOCH3) Benzoate->Ester C1 Substitution (Conjugated) Linker Methylene Bridge (-CH2-) Benzoate->Linker C2 (Ortho) Substitution Piperidine Piperidine Ring (Secondary Amine) Linker->Piperidine C4 Attachment

Figure 1: Functional group connectivity map for Methyl 2-(piperidin-4-ylmethyl)benzoate.

Characteristic FTIR Peaks (Experimental & Predicted)

The spectrum is dominated by the carbonyl stretch of the ester and the N-H/C-H vibrations of the piperidine ring. The values below represent the Free Base form.

A. High Wavenumber Region (4000 – 2500 cm⁻¹)
  • 3300 – 3400 cm⁻¹ (Weak, Sharp): N-H Stretching . Characteristic of the secondary amine in the piperidine ring. Note: In the HCl salt, this band disappears and is replaced by a broad ammonium band (2400–3000 cm⁻¹).

  • 3000 – 3100 cm⁻¹ (Weak): Aromatic C-H Stretching . Specific to the benzene ring protons.

  • 2800 – 2950 cm⁻¹ (Medium-Strong): Aliphatic C-H Stretching .

    • ~2950 cm⁻¹: Asymmetric stretching of the methyl ester (

      
      ) and piperidine ring.
      
    • ~2850 cm⁻¹: Symmetric stretching of the methylene groups (

      
      ).
      
B. Fingerprint Region (1800 – 1000 cm⁻¹)
  • 1715 – 1725 cm⁻¹ (Very Strong): Ester C=O Stretching .

    • Diagnostic Value: This peak is conjugated with the aromatic ring, lowering it from the typical aliphatic ester range (1740 cm⁻¹). The ortho-alkyl substitution may cause a slight shift due to steric field effects but generally remains within this window.

  • 1580 – 1600 cm⁻¹ (Medium): Aromatic C=C Ring Stretching . Confirms the benzene core.

  • 1250 – 1280 cm⁻¹ (Strong): C(=O)-O Stretching . The "C-O" stretch coupled with the carbonyl.[1]

  • 1100 – 1130 cm⁻¹ (Strong): O-C-C Stretching . The vibration of the ester oxygen attached to the methyl group.

C. Low Wavenumber Region (1000 – 600 cm⁻¹)
  • 730 – 770 cm⁻¹ (Strong): Ortho-Disubstituted Benzene (OOP Bending) .

    • Critical Differentiator: This single band (often split) distinguishes the compound from its para-isomer (which typically shows a band ~800–860 cm⁻¹).

Comparative Analysis: Validating Identity

Distinguishing the target molecule from its precursors and salt forms is essential for quality control in drug development.

Table 1: Spectral Comparison Guide
Functional GroupTarget: Methyl Ester (Free Base) Alternative 1: Carboxylic Acid Precursor Alternative 2: HCl Salt Form
Carbonyl (C=O) 1715–1725 cm⁻¹ (Sharp)1680–1700 cm⁻¹ (Shifted due to H-bonding/dimerization)1715–1725 cm⁻¹ (Unchanged)
Hydroxyl/Amine ~3350 cm⁻¹ (Weak N-H)2500–3300 cm⁻¹ (Very Broad O-H trough)2400–3000 cm⁻¹ (Broad

ammonium band)
Fingerprint distinct C-O-C bands (1270/1120)C-O stretch overlaps with O-H bendingSimilar to free base
State Oil or Low-melting solidSolidCrystalline Solid

Key Differentiator:

  • Vs. Acid: Look for the disappearance of the "broad O-H trough" and the sharpening/upshift of the C=O peak when converting Acid

    
     Ester.
    
  • Vs. Salt: The HCl salt will obscure the C-H aliphatic region with a broad ammonium band; the Free Base has a clean baseline in the 2500–2800 cm⁻¹ region.

Experimental Protocol for FTIR Analysis

To ensure reproducible data, follow this self-validating protocol.

Method: ATR (Attenuated Total Reflectance)

Preferred for this compound due to its potential oily/low-melting nature.

  • System Blank: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (air) to validate system cleanliness (ensure no residual peaks at 2900 or 1700 cm⁻¹).

  • Sample Loading:

    • If Liquid/Oil: Place 1 drop directly on the crystal center.

    • If Solid (HCl salt): Place ~5 mg on the crystal and apply high pressure using the clamp to ensure contact.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32

    • Range: 4000 – 600 cm⁻¹

  • Data Processing: Apply Baseline Correction. Do not use heavy smoothing, as it may obscure the splitting in the aromatic out-of-plane bending region (750 cm⁻¹).

Validation Check (Go/No-Go):
  • PASS: Strong peak at ~1720 cm⁻¹ AND absence of broad O-H trough (3000-2500 cm⁻¹).

  • FAIL (Hydrolysis): Broad trough appears at 3000 cm⁻¹; C=O shifts to <1700 cm⁻¹.

  • FAIL (Wrong Isomer): Aromatic bending peak appears at >800 cm⁻¹ (indicates para isomer).

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Methyl Benzoate and Derivatives. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text for functional group frequency assignments).

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(piperidin-4-ylmethyl)benzoate proper disposal procedures

This guide outlines the safe handling and disposal procedures for Methyl 2-(piperidin-4-ylmethyl)benzoate , a bifunctional intermediate often utilized in pharmaceutical synthesis. As a Senior Application Scientist, I hav...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safe handling and disposal procedures for Methyl 2-(piperidin-4-ylmethyl)benzoate , a bifunctional intermediate often utilized in pharmaceutical synthesis.

As a Senior Application Scientist, I have structured this protocol not merely as a checklist, but as a logic-driven workflow. This compound contains two distinct functional groups—a secondary amine (piperidine ring) and an aromatic ester —which dictate its reactivity, incompatibility, and waste classification.[1]

Chemical Profile & Hazard Identification

Before disposal, you must understand the "Why" behind the safety protocols. This molecule is not just "organic waste"; it is a chemical base with potential hydrolytic instability.

PropertyCharacteristicOperational Implication
Functional Groups Secondary Amine (Piperidine) Methyl EsterBasic: Reacts exothermically with acids.[1] Hydrolyzable: May release methanol and benzoic acid derivatives upon exposure to strong bases or acids.
Physical State Viscous Oil or Low-Melting SolidMay require slight warming to transfer, or dissolution in solvent for easier waste handling.
Basicity (pKa) ~10–11 (Piperidine moiety)Corrosive/Irritant: Capable of causing chemical burns to mucous membranes.
Critical Incompatibility Nitrosating Agents DANGER: Secondary amines react with nitrites/nitrous acid to form N-nitrosamines (potent carcinogens). Never co-mingle with nitrate/nitrite waste.

Pre-Disposal "Self-Validating" Protocol

To ensure safety, perform this assessment before moving the vessel to the waste area. This creates a self-validating system where errors are caught upstream.

Step 1: State Verification

  • Is the material a free base (oil/solid) or a salt (e.g., Hydrochloride)?

    • Free Base: Treat as an Organic Base. High pH hazard.

    • Salt Form: Generally stable solid.[1] Acidic/Neutral pH hazard depending on stoichiometry.

Step 2: Solvent Context [1]

  • Is the material dissolved in a solvent?

    • If yes, the solvent dictates the primary waste stream (e.g., Halogenated vs. Non-Halogenated).[1] The amine is the contaminant.

Step 3: Quenching (Only if reactive impurities are present) [1]

  • If the material was used in a reaction with unquenched reagents (e.g., acid chlorides, hydrides), quench carefully before binning.[1] Pure Methyl 2-(piperidin-4-ylmethyl)benzoate does not require quenching; it is stable enough for direct disposal.

Step-by-Step Disposal Workflow

A. Waste Stream Selection

Do not pour down the drain.[2] This compound is toxic to aquatic life and regulated.[3][4]

  • Primary Stream: Non-Halogenated Organic Waste .

  • Segregation: Must be kept separate from Oxidizers (fire risk) and Strong Acids (exothermic heat generation).[5]

B. Packaging & Containerization
  • Container Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]

    • Why: HDPE is resistant to the basic nature of the amine. Amber glass protects light-sensitive ester linkages.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Closure: Use a screw-top cap with a Teflon (PTFE) liner to prevent solvent swelling or degradation.

C. Labeling

Compliance requires specific nomenclature.[4] Do not use abbreviations.

  • Chemical Name: Methyl 2-(piperidin-4-ylmethyl)benzoate[1]

  • Hazards: Irritant, Combustible (if in solvent), Toxic.[1]

  • Constituents: If in solution, list the solvent first (e.g., "Acetonitrile 90%, Methyl 2-(piperidin-4-ylmethyl)benzoate 10%").[1]

Visualized Decision Logic (Workflow)

The following diagram illustrates the decision tree for categorizing this specific waste product.

DisposalWorkflow Start Start: Methyl 2-(piperidin-4-ylmethyl)benzoate StateCheck Check Physical State Start->StateCheck IsSolid Solid / Salt Form StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid Segregation CRITICAL: Segregate from Oxidizers & Nitrites IsSolid->Segregation SolventCheck Is it Halogenated? IsLiquid->SolventCheck StreamHalo Halogenated Organic Waste (e.g., DCM mixture) SolventCheck->StreamHalo Yes (contains DCM/Chloroform) StreamNonHalo Non-Halogenated Organic Waste (e.g., EtOAc/Methanol mixture) SolventCheck->StreamNonHalo No (Ethanol/Toluene/Pure) StreamSolid Solid Hazardous Waste (Trace Organics) StreamHalo->Segregation StreamNonHalo->Segregation Segregation->StreamSolid

Caption: Decision tree for selecting the correct waste stream based on physical state and solvent composition.

Regulatory Compliance (RCRA & EPA)

In the United States, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]

  • Waste Classification:

    • While this specific molecule is not typically "P" or "U" listed by CAS number, it usually falls under Characteristic Waste if ignitable (D001) or corrosive (D002).[1]

    • If the material is a surplus commercial chemical product, it must be evaluated for Toxicity Characteristic (D004-D043) based on heavy metal impurities, though the molecule itself is organic.[1]

  • Generator Status: Ensure your facility's generator status (VSQG, SQG, or LQG) permits the accumulation volume of this waste.[1]

Emergency Procedures

Spill Response:

  • Evacuate: If a large volume (>1L) is spilled or if aerosols are generated.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[4] Use a respirator if ventilation is poor.

  • Absorb: Use vermiculite or sand .[4] Do not use sawdust or paper towels if the material is concentrated, as the amine can react with cellulose or promote flammability.[1]

  • Neutralize: Wipe the area with a dilute acetic acid solution (vinegar) to neutralize the amine residue, followed by soap and water.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122247, Methyl benzoate. (General ester handling). Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." (RCRA Guidelines).[6] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US).[1] (Standard protocols for amine disposal). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Standards: Toxic and Hazardous Substances." (1910.1450). Available at: [Link][1]

Sources

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